Oxygen-17 is a quadrupolar nucleus with a spin quantum number (I) of 5/2 [1]. Unlike 'spin-1/2' nuclei (e.g., ¹H, ¹³C), quadrupolar nuclei have an electric quadrupole moment that interacts strongly with electric field gradients in molecules, which is the dominant factor affecting their NMR properties [1] [2].
The table below summarizes the key properties and inherent challenges of the ¹⁷O nucleus for NMR spectroscopy [3].
| Property | Value / Characteristic | Implication for NMR |
|---|---|---|
| Spin Quantum Number (I) | 5/2 | Quadrupolar nucleus |
| Natural Abundance | 0.037% - 0.04% | Very low sensitivity at natural abundance; typically requires isotopic labeling |
| Receptivity Relative to ¹H | 1.11 × 10⁻⁵ (at natural abundance) | Inherently very low sensitivity |
| Chemical Shift Range | ~1160 ppm | Very sensitive to chemical environment |
| Reference Compound | D₂O (H₂O also commonly used) | - |
| Linewidth of Reference | 69 Hz (reported for D₂O) | Broad signals even for small molecules |
To overcome these challenges, researchers employ a combination of advanced techniques.
Given its low natural abundance, ¹⁷O isotopic enrichment is often essential for studying molecules beyond simple solvents [1] [4]. This is especially true for proteins and complex materials, though it can be costly [3] [5].
The experimental approach differs significantly between solution and solid-state samples due to the nature of quadrupolar relaxation.
Density Functional Theory (DFT) calculations are indispensable for interpreting ¹⁷O NMR spectra [6]. They are used to predict NMR parameters like the quadrupolar coupling constant (Cq), asymmetry parameter (ηQ), and chemical shift (δ), which are then matched with experimental data to extract detailed structural information [7].
The following diagram illustrates two primary pathways for conducting ¹⁷O NMR studies, depending on the state of the sample.
¹⁷O NMR provides critical information in various fields, particularly where oxygen atoms play a functional role.
| Field of Application | Specific Use Case | Key Insight from ¹⁷O NMR |
|---|---|---|
| Biomolecular Studies | Protein Structure & Folding | Probe oxygen atoms involved in hydrogen bonding, which is crucial for secondary structure (α-helices, β-sheets) [2]. |
| Materials Science | Single-Atom Catalysts (e.g., Pt₁/CeO₂) | Reveal the precise local coordination environment of metal atoms (e.g., square planar vs. octahedral) by detecting distinct ¹⁷O signals, directly linking structure to catalytic activity [7]. |
| Medicinal Chemistry & Imaging | MR Water Tracer Imaging (MR-WTI) | Track water dynamics in the body using ¹⁷O-labeled water as a safe, stable isotope tracer, enabling studies of fluid flow in the brain (glymphatic system) and other organs [5]. |
The integration of ¹⁷O NMR into the biomolecular toolkit represents a significant achievement [4]. Future directions include:
Oxygen-17 is the only stable, NMR-active isotope of oxygen. However, its natural abundance is very low (0.037%) and it has a low gyromagnetic ratio, leading to poor inherent NMR sensitivity [1]. 17O labeling is the process of enriching molecules with the 17O isotope at specific sites to overcome these limitations.
The key to its utility lies in the sensitivity of the 17O nucleus to its local environment. Its NMR parameters, such as chemical shift and quadrupolar coupling constant, are highly sensitive to bonding, hydrogen bonding, and other intermolecular interactions [2] [1]. Introducing the 17O label makes the oxygen atoms "visible," allowing researchers to measure these parameters and extract detailed structural and dynamic information.
The following table summarizes the key NMR parameters and physical properties that are measured or affected in 17O labeling studies.
| Property / Parameter | Effect of 17O Labeling | Technical Implication & Utility |
|---|---|---|
| NMR Sensitivity [1] | Enables detection via NMR | Makes atomic-level study of oxygen-containing materials feasible. |
| Quadrupolar Coupling (CQ) [2] [1] | Becomes measurable | Sensitive to local bonding symmetry and strength; used to distinguish between similar sites (e.g., siloxane vs. silanol). |
| Chemical Shift (δiso) [3] [1] | Becomes measurable | Sensitive to the chemical environment (e.g., Si-O-Si vs. Si-O-Ti); large shift range (~250 ppm in solution, >1000 ppm in solids) helps resolve different sites. |
| Molecular Mass & Physical Properties | Theoretically increased | The isotopic effect is negligible for practical purposes; does not alter the material's chemical reactivity or physical behavior in a significant way [2]. |
| Relaxation Rates [1] | Provides a fast relaxation mechanism | Allows for rapid signal averaging in NMR experiments and is useful for in-vivo Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI). |
While 17O labeling is experimentally demanding, it does not require exotic conditions. The ball milling protocol for silica, for example, is performed under ambient temperature and pressure [2].
Here are detailed methodologies for two key 17O labeling applications cited in recent literature.
This protocol describes a mechanochemical method for selectively enriching the surface of fumed silica, widely used for its cost-efficiency and user-friendliness [2].
This protocol uses 17O labeling to resolve the detailed local coordination environment of a platinum single-atom catalyst, which is critical for understanding its activity [3].
The diagram below outlines the general workflow for a 17O labeling and analysis study.
For the specific protocol of surface labeling silica via ball milling, the process can be visualized as follows.
Fatty Acid Ethyl Esters (FAEEs) are significant non-oxidative metabolites of ethanol [1] [2]. The following table summarizes two mechanochemical procedures for 17O/18O-isotope labeling of fatty acids, which could be adapted for research on ethanol metabolites.
| Procedure | Key Steps | Key Applications & Findings |
|---|
| CDI-Activation/Hydrolysis [3] | 1. Activation: Carboxylic acid activated with 1,1'-carbonyldiimidazole (CDI). 2. Hydrolysis: Activated intermediate milled with small excess (2-3 equiv.) of H₂¹⁷O. | • Applied to saturated (C12-C18) & unsaturated fatty acids. • High yield (≥80%) & high enrichment (≥39%). • Hydrolysis time increases with fatty acid chain length. | | Saponification [3] | 1. One-pot saponification: Ester derivative milled with a base (e.g., KOH) in the presence of H₂¹⁷O. | • Enabled first-time enrichment of sensitive PUFAs (e.g., DHA). • Avoids the activation intermediate step. |
The experimental workflow for these procedures is outlined in the diagram below.
Experimental pathways for 17O-labeling of fatty acids via mechanochemistry.
This mechanochemical approach addresses a significant gap in the availability of 17O-labeled fatty acids [3]. Its key advantages include:
Understanding the metabolism of ethanol is crucial, as it leads to the formation of compounds that contribute to organ toxicity, including liver disease [2]. While the search results did not contain a specific protocol for 17O-labeled ethanol, they highlight the importance of ethanol metabolites like Fatty Acid Ethyl Esters (FAEEs), which are formed via non-oxidative metabolism and have been implicated in mitochondrial damage and cellular toxicity [1] [2].
Therefore, the ability to synthesize 17O-labeled fatty acids and their esters opens avenues for:
Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) spectroscopy represents a powerful yet underutilized analytical technique for investigating the molecular structure and dynamics of oxygen-containing compounds, with particular relevance to ethanol characterization. Despite its challenges, including low natural abundance (0.037%) and quadrupolar characteristics (I = 5/2), ¹⁷O NMR provides unique insights into hydrogen bonding, molecular interactions, and electronic environments that are difficult to obtain through other NMR-active nuclei [1] [2]. The exceptional chemical shift range of oxygen-17 (over 1600 ppm) renders it highly sensitive to minor changes in chemical environment, making it particularly valuable for studying ethanol microstructure and solvation effects [2].
The application of ¹⁷O NMR to ethanol research has evolved significantly since the first detection of ¹⁷O NMR signals in ethanol in 1951 [1]. Recent technical advancements in both solution-state and solid-state NMR methodologies, coupled with improved isotopic enrichment protocols, have revitalized interest in this technique for characterizing biomolecules and organic compounds [1]. For ethanol specifically, ¹⁷O NMR provides a direct probe for investigating hydrogen-bonding dynamics, solvent effects, and molecular structure under various conditions ranging from dilute solutions to the gas phase [3].
The ¹⁷O NMR chemical shift of ethanol varies significantly depending on experimental conditions, reflecting changes in hydrogen bonding and molecular aggregation. The table below summarizes reported chemical shift values for ethanol under different conditions.
Table 1: Experimental ¹⁷O NMR Chemical Shifts of Ethanol
| Sample Condition | Chemical Shift (ppm) | Reference Standard | Line Width (Δ1/2) | Citation |
|---|---|---|---|---|
| Neat liquid ethanol | 5.9 ppm | Liquid water (δ = 0.0 ppm) | ~200 Hz | [3] |
| Gas phase (extrapolated to zero-pressure) | Not explicitly reported | Liquid water (δ = 0.0 ppm) | Not reported | [3] |
| Alcohols (general range) | -50 to +70 ppm | Liquid water (δ = 0.0 ppm) | Not applicable | [4] |
The substantial line width observed for ethanol's ¹⁷O NMR signal (approximately 200 Hz in neat liquid) primarily results from efficient quadrupolar relaxation of the oxygen nucleus and hydrogen bonding exchange processes [3]. This broadening presents challenges for spectral resolution but simultaneously provides information about molecular dynamics and intermolecular interactions.
Understanding ethanol's ¹⁷O NMR characteristics requires comparison with other oxygen-containing functional groups. The following table presents chemical shift ranges for relevant organic compounds.
Table 2: Characteristic ¹⁷O NMR Chemical Shifts of Selected Organic Functional Groups
| Functional Group | Compound Category | Chemical Shift Range (ppm) | Subtype Differences | Citation |
|---|---|---|---|---|
| Alcohols | Aliphatic alcohols | -50 to +70 | - | [4] |
| Ethers | Dialkyl ethers | -20 to +90 | - | [4] |
| Carbonyl Compounds | Carboxylic acids | 225-250 | - | [4] |
| Carbonyl Compounds | Esters | 235-250 (carbonyl O) | - | [4] |
| Carbonyl Compounds | Aldehydes | 545-625 | - | [4] |
| Carbonyl Compounds | Ketones | 545-580 | - | [4] |
| Carbonyl Compounds | Anhydrides | 240-255 (O1), 330-385 (O2) | Bridging vs. carbonyl O | [4] |
The relatively low chemical shift of ethanol's oxygen nucleus compared to carbonyl-containing compounds reflects the electron density around the oxygen atom and the absence of π-bonding character. The position of ethanol within the general alcohol range (-50 to +70 ppm) is sensitive to experimental conditions such as concentration, temperature, and solvent environment [4].
Sample preparation is critical for successful ¹⁷O NMR characterization of ethanol due to sensitivity limitations. The following protocols are recommended:
Neat Liquid Samples: For pure ethanol characterization, use neat liquid samples in standard 5mm NMR tubes. The sample volume should be optimized for the specific probe being used, typically 500-600 μL for 5mm probes [2]. To minimize interference from water, ensure careful drying of ethanol using appropriate molecular sieves or drying agents.
Isotopic Enrichment: For enhanced sensitivity, ¹⁷O-enriched ethanol is recommended. This is particularly important for gas-phase studies or investigations of dilute solutions [3]. Synthetic protocols for ¹⁷O-labeled ethanol typically involve nucleophilic substitution reactions using ¹⁷O-enriched water or other oxygen sources.
Solvent Considerations: When solvents are necessary, select deuterated solvents without oxygen atoms to minimize interference. For solution-state studies requiring locking signals, use solvent capillaries or annular inserts with deuterated solvents such as benzene-d₆ [3].
Gas-Phase Samples: For gas-phase NMR measurements, prepare samples by condensation of ethanol vapor with buffer gases (Xe or SF₆) in calibrated vacuum lines sealed in glass ampoules (4 mm o.d., ~0.25 ml volume). These ampoules are then fitted into standard 5mm thin-walled NMR tubes with liquid benzene-d₆ in the annular space for locking [3].
Optimal acquisition parameters for ethanol-¹⁷O NMR have been established through empirical testing:
Pulse Sequences: Standard one-pulse experiments (zg in Bruker terminology) without decoupling are typically sufficient for ethanol-¹⁷O detection [2]. For applications requiring enhanced baseline characteristics, sequences incorporating acoustic ringing suppression (such as "aring" sequences in Bruker libraries) may be beneficial.
Pulse Calibration: Determine the 90° pulse width empirically using a sample of D₂O or ¹⁷O-enriched water. Typical values range between 15-30 μs at -6dB using a 300W amplifier [2]. These values should be recorded in the prosol table for future experiments.
Acquisition Parameters: The established parameters for effective ethanol-¹⁷O detection include:
Dead Time Adjustment: Increase the dead time (de) to tens of microseconds (e.g., 35 μs) to accommodate probe ringing effects, which can be particularly problematic for ¹⁷O detection [2].
Experimental workflow for this compound NMR characterization
Chemical shift referencing for ethanol-¹⁷O NMR typically uses liquid water as an external standard (δ = 0.0 ppm) [3] [2]. For precise measurements:
The physical state of ethanol significantly impacts its ¹⁷O NMR parameters, particularly the chemical shift and line width:
Liquid Phase: In neat liquid ethanol at room temperature, the ¹⁷O chemical shift appears at approximately 5.9 ppm relative to water, with a line width of about 200 Hz. This significant broadening primarily results from quadrupolar relaxation and hydrogen bonding exchange processes [3].
Gas Phase: ¹⁷O NMR studies of ethanol in the gas phase reveal upfield shifts compared to the liquid phase, reflecting decreased hydrogen bonding in the gaseous state. The shielding constants extrapolated to zero-pressure limit represent values for isolated ethanol molecules, providing benchmarks for theoretical calculations [3].
Supercritical Conditions: Under supercritical conditions, ¹⁷O NMR parameters reflect modified hydrogen bonding patterns. High-pressure NMR studies combined with molecular dynamics simulations have confirmed the persistence of hydrogen bonding even in supercritical ethanol [3].
Hydrogen bonding represents the most significant factor influencing ethanol's ¹⁷O NMR parameters:
Concentration Dependence: The ¹⁷O chemical shift of ethanol exhibits pronounced concentration dependence in aqueous solutions, reflecting changes in hydrogen bonding network dynamics. Dilution with water progressively modifies the chemical shift toward values characteristic of water-alcohol complexes [3].
Temperature Effects: Increasing temperature generally results in upfield shifts of the ¹⁷O resonance due to decreased hydrogen bonding strength and population. Temperature studies provide insights into the thermodynamics of hydrogen bond formation in ethanol [3].
Isotope Effects: Deuterium substitution (CH₃CH₂OD) induces measurable isotopic perturbations on the ¹⁷O chemical shift, providing insights into zero-point vibrational contributions to nuclear shielding [3].
Factors affecting this compound NMR chemical shifts
The principal challenges in ethanol-¹⁷O NMR spectroscopy stem from the low natural abundance (0.037%) and quadrupolar nature (I = 5/2) of the ¹⁷O nucleus, which collectively result in poor sensitivity and broad resonance lines [1] [2]. Several strategies have been developed to overcome these limitations:
Signal Enhancement Techniques: The most straightforward approach involves signal averaging with extended acquisitions. For example, quality spectra can be obtained within 15 minutes on a 300 MHz spectrometer using approximately 6,400 scans with short recycle delays (0.1s) [2]. For more challenging applications, polarization transfer techniques from protons to oxygen may offer sensitivity improvements.
Isotopic Enrichment: The most effective sensitivity enhancement strategy employs ¹⁷O-labeled ethanol, which dramatically improves signal-to-noise ratio by increasing the abundance of NMR-active oxygen nuclei [3] [1]. This approach is particularly valuable for gas-phase studies or investigations of dilute solutions.
High-Field Instruments: Operating at ultra-high magnetic fields (≥ 800 MHz) provides significant benefits for ¹⁷O detection by increasing both sensitivity and spectral resolution. The theoretical framework of nuclear quadrupole relaxation predicts that the central transition signal narrows under slow-motion conditions (ω₀τc >> 1) for half-integer quadrupolar nuclei like ¹⁷O [1].
Advanced NMR methodologies have been developed specifically for challenging ¹⁷O applications:
Solid-State ¹⁷O NMR: For solid ethanol characterization or ethanol in restricted environments, Magic Angle Spinning (MAS) solid-state NMR techniques can significantly narrow the ¹⁷O resonance by averaging anisotropic interactions [1]. This approach has revealed detailed information about hydrogen bonding and molecular dynamics in solid-state alcohol systems.
Relaxation Studies: Analysis of ¹⁷O relaxation parameters provides unique insights into molecular dynamics and hydrogen bonding lifetimes in ethanol. The quadrupolar relaxation mechanism dominates for ¹⁷O, making it particularly sensitive to molecular reorientation and chemical exchange processes [3].
Gas-Phase NMR: Implementation of specialized gas-phase NMR techniques allows investigation of isolated ethanol molecules, free from intermolecular interactions. These studies provide benchmark data for theoretical calculations and insights into intrinsic molecular properties [3].
Ethanol-¹⁷O NMR characterization finds applications across multiple research domains:
Hydrogen Bonding Studies: ¹⁷O NMR serves as a sensitive probe for investigating hydrogen bonding dynamics in ethanol and ethanol-water mixtures. The chemical shift and line width parameters provide quantitative information about hydrogen bond strength and persistence times [3].
Biomolecular Research: In biomedical contexts, ¹⁷O NMR methodologies contribute to understanding ethanol distribution in biological tissues, including brain imaging studies using MRI techniques [3]. These applications leverage the non-invasive nature of magnetic resonance for in vivo investigations.
Materials Characterization: For materials science applications, ¹⁷O NMR provides insights into surface interactions and confinement effects when ethanol is incorporated into porous materials or used as a solvent in synthesis processes.
Analytical Chemistry: Quantitative determination of ethanol content in complex mixtures represents another practical application, particularly when ¹⁷O enrichment is employed to enhance specificity [3].
The future development of ethanol-¹⁷O NMR spectroscopy is likely to focus on several promising areas:
Ultra-High Field Applications: Ongoing advancements in magnet technology will further improve ¹⁷O NMR capabilities, particularly for biomolecular applications where sensitivity and resolution remain limiting factors [1].
Computational Integration: Increased integration with computational chemistry methods will enhance the interpretation of ¹⁷O NMR parameters, particularly for understanding nuclear shielding phenomena and hydrogen bonding dynamics [3].
Hyperpolarization Techniques: Emerging signal enhancement methods, such as dynamic nuclear polarization (DNP), may revolutionize ¹⁷O NMR applications by dramatically improving sensitivity, potentially enabling entirely new classes of experiments [1].
In Situ Methodologies: Development of specialized flow systems and reaction monitoring capabilities will expand applications for studying ethanol as a solvent or reactant in chemical processes using ¹⁷O NMR detection.
For pure ethanol as a chemical solvent, the shelf life is considered indefinite when stored properly. The primary concerns are not chemical degradation but rather evaporation, absorption of moisture, and maintaining concentration, which are critical for analytical techniques [1].
The table below summarizes the key storage guidelines for pure ethanol:
| Factor | Recommended Condition | Rationale & Key Considerations |
|---|---|---|
| Shelf Life | Indefinite | Does not degrade under proper storage; main risk is evaporation altering concentration [1]. |
| Container | Well-sealed | Prevents evaporation and absorption of atmospheric water vapor [1]. |
| Environment | Cool, dry, well-ventilated area | |
| Light | Away from direct light | Heat and light are extreme conditions that could theoretically promote degradation to acetaldehyde [1]. |
| Heat | Away from ignition sources | Ethanol is highly flammable and should be stored in an approved safety cabinet with other flammable solvents [1]. |
Research into ethanol stability in biological matrices reveals that stability is highly dependent on storage conditions, which is relevant for experimental use.
The following table summarizes findings from forensic and clinical studies on ethanol stability in blood samples:
| Storage Temperature | Container & Additives | Observed Stability & Key Findings |
|---|---|---|
| -20 °C | Plasma samples in airtight tubes | Significant decrease observed after 4-5 months. Stability for re-analysis is recommended for up to 3-4 months [2]. |
| 4 °C | Tubes with sodium fluoride preservative | Significant ethanol decay observed after one month in whole blood samples [3]. |
| 25 °C | Varying air space in container | Ethanol decay rate increases with higher storage temperature and larger air space in the container [3]. |
Ethanol is a highly flammable chemical, and its handling requires rigorous safety measures.
OSHA PSM Standard Compliance Flow
For your work with the isotopically labeled compound This compound, you must build upon the general guidelines with specific precautions:
This document outlines a methodology for the quantification of oxygenates, such as ethanol, in complex mixtures using (^{17}\mathrm{O}) Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy. The protocol is adapted from the work of M. S. M. Alger et al., which demonstrated the exclusive detection and direct quantification of oxygenates in gasoline [1].
(^{17}\mathrm{O}) NMR allows for the specific detection of oxygen-containing compounds without interference from the vast background of hydrocarbons in a mixture. This is because the NMR signal originates only from the (^{17}\mathrm{O}) isotope. The method is direct and, when using an internal standard, can be highly quantitative [1].
Key advantages over (^{1}\mathrm{H}) or (^{13}\mathrm{C}) QNMR include [1]:
> Critical Note: The entire quantification relies on the accuracy of the weight measurements for both the internal standard and the sample.
While the specific parameters will depend on the spectrometer, the following provides a guideline based on the literature [1]:
The workflow for the sample preparation and data acquisition is summarized below.
Process the FID: Apply exponential line broadening (e.g., 1-5 Hz) and perform Fourier transformation.
Integrate Signals: Measure the integral of the target ethanol signal and the internal standard signal.
Calculate Concentration: Use the following formula for quantification:
C_eth = (I_eth / I_is) × (N_is / N_eth) × (MW_eth / MW_is) × (W_is / W_sample) × P_is
Where:
C_eth = Concentration of ethanol in the sample (e.g., w/w %)I_eth, I_is = Integral of the ethanol and internal standard signals, respectively.N_eth, N_is = Number of oxygen atoms per molecule in ethanol and the IS (both are 1 for ethanol and dimethyl sulfone).MW_eth, MW_is = Molecular weight of ethanol and the internal standard.W_is, W_sample = Weight of the internal standard and the sample.P_is = Purity of the internal standard.The table below lists the published (^{17}\mathrm{O}) NMR chemical shifts for common oxygenates in gasoline, which can be used for identification [1].
| Compound | δ (ppm) |
|---|---|
| Di-(n)-butyl ether (neat) | 3.9 |
| Methyl (tert)-butyl ether (MTBE) (neat) | 18.1 |
| Ethanol (in gasoline) | To be determined experimentally* |
| Methanol (in gasoline) | To be determined experimentally* |
| (tert)-Butyl alcohol (in gasoline) | To be determined experimentally* |
> *Note: The original study confirmed the simultaneous detection and quantification of methanol, ethanol, 2-propanol, and MTBE but did not publish the specific chemical shift values for all compounds in the mixture [1]. You must establish these values for your specific solvent system.
To effectively adapt and implement this protocol, an understanding of the core concepts is essential. The following diagram illustrates the logical decision-making process for a successful (^{17}\mathrm{O}) QNMR experiment.
A critical point for your application is that the core methodological paper this protocol is based on was published in 2003 [1]. While the fundamental principles of QNMR remain sound, you should be aware of the following:
Oxygen-17 NMR spectroscopy represents a powerful but underutilized technique in metabolic research and drug development that offers unique capabilities for tracing oxygen metabolism in biological systems. Unlike other nuclei commonly used in NMR spectroscopy, 17O provides direct insight into oxygen utilization and metabolic flux in real-time, making it particularly valuable for studying physiological processes and metabolic disorders. The quadrupolar nature of the 17O nucleus (spin I = 5/2) results in several distinctive NMR properties, including broad resonance lines and very short relaxation times, which present both challenges and opportunities for researchers [1]. Despite these technical challenges, 17O NMR has emerged as a valuable tool for investigating metabolic pathways, protein structure and function, and bioenergetics in living systems.
The application of This compound as NMR tracer builds upon these fundamental principles, leveraging the molecule's metabolic properties and distinct 17O NMR signature to probe biological processes. Ethanol metabolism involves multiple oxidative steps, making 17O-labeled ethanol an ideal tracer for studying hepatic metabolism, oxidative stress, and related pathological conditions. When specifically labeled at the hydroxyl position, this compound enables researchers to track the fate of the oxygen atom through various metabolic pathways, providing insights that complement those obtained from more conventional 13C or 15N tracing approaches. This application note provides comprehensive protocols and methodological considerations for implementing this compound tracer studies in biological systems, with particular emphasis on practical aspects of experimental execution and data interpretation.
17O NMR spectroscopy is characterized by several unique physical properties that distinguish it from more conventional NMR approaches and dictate specific experimental requirements. The 17O nucleus possesses a spin quantum number of I = 5/2, classifying it as a quadrupolar nucleus with an electrical quadrupole moment that interacts strongly with local electric field gradients. This interaction results in efficient relaxation mechanisms that produce characteristically broad resonance lines but also enable rapid signal averaging due to short relaxation times [2] [1]. The natural abundance of 17O is extremely low (0.037-0.038%), which combined with its medium receptivity relative to other nuclei (approximately 0.065 compared to 13C at natural abundance) traditionally necessitated isotopic enrichment for practical applications [3] [1]. However, this low natural abundance can be advantageous in tracer studies as it provides minimal background signal interference.
The chemical shift range for 17O exceeds 1600 ppm, making it highly sensitive to local chemical environment and molecular structure [2] [1]. This extensive dispersion often allows resolution of different oxygen-containing functional groups even in complex mixtures. For biological applications, an essential advantage of 17O NMR is that molecular oxygen (O2) is NMR-invisible, meaning that only the metabolically generated H217O product is detected following inhalation of 17O2 gas or administration of other 17O-labeled substrates [4] [5]. This property dramatically simplifies the interpretation of 17O NMR data in metabolic studies compared to other methods like positron emission tomography using 15O2, which detects all 15O species regardless of their metabolic status [4].
Table 1: Fundamental NMR Properties of 17O Nucleus
| Property | Value | Significance |
|---|---|---|
| Spin Quantum Number | I = 5/2 | Quadrupolar character leading to broad lines |
| Natural Abundance | 0.037-0.038% | Very low, often requires enrichment for detection |
| Chemical Shift Range | >1600 ppm | High sensitivity to chemical environment |
| Reference Compound | D2O or H2O | Commonly referenced to water at 0 ppm |
| Relative Receptivity | 0.065 (vs. 13C) | Low sensitivity, benefits from high fields |
| Relaxation Times | T1 ~ 3-6 ms (in vivo) | Very short, enables rapid signal averaging |
17O NMR occupies a unique niche in the NMR toolkit for biological research, complementing the more established 1H, 13C, and 15N methodologies. While 1H NMR benefits from high sensitivity and natural abundance, it suffers from limited chemical shift dispersion and extensive signal overlap in complex biological mixtures [6]. Heteronuclear approaches using 13C and 15N offer improved spectral dispersion but often require sophisticated isotopic labeling strategies and multi-dimensional experiments for detailed metabolic insights [6]. In contrast, 17O NMR provides direct observation of oxygen metabolism without interference from background signals, enabled by the NMR-invisible nature of 17O2 and the low natural abundance of 17O [4] [5]. This unique attribute makes 17O particularly valuable for studying oxidative metabolic processes in real-time.
The quadrupolar line broadening that characterizes 17O spectra typically limits resolution among similar compounds but can be advantageous for quantifying overall metabolic flux without requiring complete spectral resolution [7] [2]. When combined with the increasing availability of high-field NMR instruments and specialized detection methods, 17O NMR has emerged as a powerful approach for certain specialized applications, particularly in the study of cerebral oxygen metabolism, tumor hypoxia, and hepatic ethanol metabolism [4] [5] [8]. The methodology enables completely non-invasive measurements of metabolic rates in living organisms, providing unique insights into bioenergetics and metabolic dysfunction in various pathological states.
This compound exhibits distinct NMR characteristics that make it particularly suitable for biological tracing applications. The hydroxyl oxygen of ethanol resonates at approximately 7 ppm relative to water when measured in neat solutions, though this value can shift substantially depending on solvent, concentration, and temperature conditions [2]. In complex biological mixtures, the ethanol 17O signal typically appears as a relatively narrow resonance compared to other alcohols, which facilitates its detection and quantification even in the presence of other oxygen-containing compounds [7]. The chemical shift sensitivity of the ethanol hydroxyl oxygen to local molecular environment, hydrogen bonding, and pH variations provides valuable information about its microscopic surroundings in biological systems, though this same sensitivity necessitates careful experimental control to ensure reproducible results.
The signal linewidth of this compound is influenced by multiple factors including viscosity, molecular mobility, and the quadrupolar relaxation mechanism inherent to 17O nuclei. In aqueous solutions at physiological temperatures, linewidths typically range from 10 to 1000 Hz, with broader signals observed in more viscous environments or when molecular motion is restricted [7] [2]. For the hydroxyl oxygen in ethanol, the quadrupolar coupling constant falls within the range typical for organic alcohols, contributing to efficient relaxation and characteristically broadened resonances. Despite this broadening, the ethanol 17O signal remains sufficiently distinct to resolve from other common biological alcohols such as 1-propanol, 1-butanol, and 1-pentanol, which tend to resonate at approximately 1 ppm and exhibit greater overlap with each other [7].
Table 2: 17O NMR Parameters for Ethanol and Related Compounds
| Compound | Chemical Shift (ppm) | Relative Linewidth | Notes |
|---|---|---|---|
| This compound (OH) | ~7 ppm | Narrow | Well-resolved from other alcohols |
| Water (H217O) | 0 ppm (reference) | Medium | Reference compound; varies with temperature |
| Methanol | ~8-10 ppm | Narrow | Similar to ethanol |
| 1-Propanol | ~1 ppm | Broad | Overlaps with other primary alcohols |
| 1-Butanol | ~1 ppm | Broad | Significant spectral overlap |
| Acetone | ~560 ppm | Very broad | Far downfield, does not interfere |
| Ethyl Acetate | ~200-350 ppm | Broad | Multiple oxygen environments |
Relaxation parameters for this compound are characterized by very short timescales resulting from efficient quadrupolar relaxation mechanisms. Typical spin-lattice relaxation times (T1) for 17O in liquid water and simple alcohols range from 3-6 milliseconds at ambient temperature, while spin-spin relaxation times (T2) are generally slightly shorter, typically 1.5-4 milliseconds in biological environments [4] [2]. These short relaxation times enable rapid signal averaging with minimal repetition delays, partially offsetting the inherent sensitivity limitations of 17O detection. However, the efficient relaxation also contributes to the characteristically broad lines associated with 17O NMR spectra, which can complicate the detection of similar compounds in complex mixtures.
Quantitative analysis of this compound in biological mixtures can be challenging due to spectral overlap and variations in relaxation behavior across different molecular environments. Multivariate data analysis methods such as Partial Least Squares (PLS) regression have been successfully applied to resolve and quantify individual alcohol species in mixtures where standard integration and deconvolution techniques prove inadequate [7]. These chemometric approaches leverage the entire spectral profile rather than relying solely on peak heights or areas, providing improved accuracy in complex biological matrices. For this compound specifically, the relatively narrow linewidth compared to longer-chain alcohols makes it more amenable to traditional quantification methods, though careful validation against standards remains essential for accurate concentration measurements.
This compound serves as a valuable metabolic tracer for investigating oxidative metabolism in living systems, particularly in the context of hepatic alcohol metabolism. When administered to laboratory animals, the compound enables real-time monitoring of ethanol disposition and oxidative metabolism through detection of the 17O label in metabolic products, primarily water. The direct 17O NMR approach detects metabolically generated H217O resulting from oxidative metabolism, providing a quantitative measure of metabolic flux through alcohol dehydrogenase and subsequent pathways [4] [5]. This application capitalizes on the unique advantage that molecular 17O2 is NMR-invisible, ensuring that only the metabolic product H2 17O contributes to the observed signal, thereby dramatically simplifying data interpretation compared to other tracer methodologies [4].
In vivo 17O NMR approaches have been successfully implemented for measuring cerebral metabolic rate of oxygen (CMRO2) using 17O2 inhalation, and similar principles apply to this compound tracing studies [5] [8]. These studies typically employ high-field instruments (7T or higher) to compensate for the inherently low sensitivity of 17O detection, with specialized pulse sequences optimized for rapid signal acquisition. The temporal resolution achievable with 17O NMR (on the order of seconds to minutes) enables dynamic monitoring of metabolic processes, providing insights into metabolic kinetics that are difficult to obtain with other techniques. For this compound specifically, this allows researchers to track the hepatic first-pass metabolism of ethanol and its modulation by physiological, genetic, or pharmacological factors.
In vitro applications of this compound include metabolic studies in cell cultures, tissue homogenates, and purified enzyme systems, where the compound serves as a substrate for elucidating metabolic pathways and kinetic parameters. In these controlled environments, this compound can help identify and quantify metabolic products, probe enzyme mechanisms, and investigate metabolic flux through competing pathways. The excellent solubility of ethanol in aqueous systems and its permeability across biological membranes make it particularly suitable for cell-based studies, where it can be administered at physiological concentrations without disrupting normal cellular function. Detection of the 17O label in metabolic products provides direct evidence of oxidative metabolism without requiring complex sample workup or separation.
Ex vivo analysis of tissue extracts and biofluids following this compound administration represents another valuable application, combining the metabolic insights of tracer studies with the enhanced sensitivity and resolution available from high-field NMR instruments. In these experiments, tissue samples are typically extracted using cryoquenching and efficient extraction protocols to preserve metabolic profiles, followed by 17O NMR analysis to quantify 17O incorporation into various metabolites [6]. The exceptional chemical shift range of 17O (over 1600 ppm) often allows resolution of different oxygen-containing functional groups even in complex mixtures, facilitating the identification of novel metabolites and unexpected metabolic fates of the ethanol oxygen [2] [1]. These approaches have been successfully applied to study ethanol metabolism in liver tissues, investigate alcohol-related toxicity mechanisms, and identify metabolic interactions between ethanol and other substrates.
This compound with isotopic enrichment typically ranging from 10% to 40% is commercially available from specialty chemical suppliers, though costs can be substantial, particularly for higher enrichment levels [4] [1]. For in vivo studies, the compound should be prepared in sterile, isotonic saline at concentrations appropriate for the intended route of administration, with careful attention to maintaining sterility and compound stability. For most metabolic studies, this compound is administered via intravenous injection or oral gavage, with doses typically ranging from 0.1 to 1.0 g/kg body weight depending on the specific research objectives and experimental model. Lower doses are preferable for physiological studies, while higher doses may be used to investigate metabolic saturation or toxicity pathways.
Table 3: this compound Administration Protocols for Different Model Systems
| Model System | Recommended Dose | Administration Route | Vehicle | Notes |
|---|---|---|---|---|
| Mouse/Rat | 0.5 g/kg | Intravenous bolus | Sterile saline | Monitor physiological parameters |
| Mouse/Rat | 1.0 g/kg | Oral gavage | Sterile saline | First-pass metabolism studies |
| Cell Culture | 10-100 mM | Culture medium | Isotonic buffer | Concentration-dependent studies |
| Tissue Homogenates | 5-50 mM | Incubation medium | Physiological buffer | Enzyme kinetics studies |
| Isolated Enzymes | 0.1-10 mM | Reaction buffer | Appropriate buffer | Mechanistic studies |
17O NMR acquisition requires optimization of specific parameters to accommodate the unique properties of the 17O nucleus, particularly its short relaxation times and broad resonance lines. For in vivo studies, a simple one-pulse experiment with 90° excitation pulses typically provides the best sensitivity, with minimal repetition delays (D1 = 0.1 s) enabled by the fast relaxation [2]. Acquisition times are generally short (AQ = 0.04 s) to capture the rapidly decaying signal, with moderate exponential line broadening (LB = 50 Hz) applied to improve signal-to-noise ratio without excessive line distortion. These parameters should be adjusted based on specific experimental conditions, magnetic field strength, and the particular biological application.
For high-resolution studies of extracts or purified systems, additional considerations include sample concentration and solvent selection to maximize signal detection. Samples should be as concentrated as possible, ideally using neat liquids or very concentrated solutions in solvents free of oxygen atoms to minimize background signals [2]. The sample temperature should be carefully controlled, as 17O chemical shifts exhibit significant temperature dependence that can affect reproducibility. For quantitative analyses, pulse calibration should be performed carefully using a standard sample of D2O or H2 17O, with typical 90° pulse widths of 15-30 microseconds at appropriate power levels [2].
Table 4: Recommended NMR Acquisition Parameters for Different Experimental Setups
| Parameter | In Vivo | In Vitro/Extracts | High-Resolution |
|---|---|---|---|
| Pulse Sequence | Simple one-pulse | Simple one-pulse | One-pulse with ringing suppression |
| Pulse Angle | 90° | 90° | 90° |
| Spectral Width | 50,000-100,000 Hz | 50,000-100,000 Hz | 50,000-100,000 Hz |
| Acquisition Time | 0.04 s | 0.04-0.1 s | 0.1-0.5 s |
| Recycle Delay | 0.1 s | 0.1-0.5 s | 0.1-0.5 s |
| Number of Scans | 1,000-30,000 | 1,000-10,000 | 100-5,000 |
| Line Broadening | 50-100 Hz | 50 Hz | 10-50 Hz |
Data processing for this compound NMR experiments typically begins with careful baseline correction and application of appropriate apodization functions to optimize the trade-off between signal-to-noise ratio and resolution. For in vivo data where acoustic ringing can be problematic, specialized pulse sequences such as the "aring" sequences available on Bruker spectrometers or post-processing techniques like linear prediction to replace points affected by probe ringing may be employed [2]. Following these preliminary steps, spectra are typically Fourier transformed and phase corrected to yield the final frequency domain spectrum for analysis. For quantitative studies, careful phasing is particularly important to ensure accurate integration of broad spectral features.
Spectral analysis approaches vary depending on experimental objectives and sample complexity. For simple systems containing only this compound and its major metabolites, direct integration relative to an internal or external standard may suffice. However, for complex biological mixtures with overlapping resonances, more sophisticated multivariate analysis methods such as Partial Least Squares (PLS) regression have proven effective [7]. These approaches can resolve individual components despite significant spectral overlap by leveraging the entire spectral profile rather than relying on isolated peaks. For dynamic studies monitoring metabolic flux, time-course data are typically fitted to appropriate kinetic models to extract metabolic rates and other physiologically relevant parameters.
Sensitivity enhancement represents a primary challenge in this compound NMR experiments due to the low natural abundance and medium receptivity of the 17O nucleus. The most straightforward approach to address this limitation involves maximizing sample quantity, using neat liquids whenever possible or highly concentrated solutions in solvents free of oxygen atoms [2] [1]. For in vivo studies, this translates to using the largest feasible sample volumes and concentrations compatible with the biological model. Additionally, the use of high magnetic fields (≥7 T) provides significant sensitivity gains for in vivo 17O NMR applications, as 17O relaxation times are largely independent of magnetic field strength, resulting in narrower effective line widths at higher fields [5]. For specialized applications, hyperpolarization techniques can dramatically enhance 17O sensitivity, though these methods require specialized equipment and are not yet widely available [6].
Resolution improvement in this compound NMR focuses primarily on minimizing line broadening contributions from factors other than the inherent quadrupolar relaxation. Magnetic field homogeneity should be optimized through careful shimming, though the broad nature of 17O resonances makes this less critical than for 1H NMR. For in vivo studies, physiological motion including respiration and cardiac pulsation can contribute to line broadening, necessitating appropriate gating strategies or motion suppression techniques when feasible. In extraction-based studies, sample viscosity should be minimized through appropriate dilution or heating to reduce viscosity-related broadening. Despite these efforts, some degree of line broadening is inevitable with 17O NMR, and experimental designs should accommodate this limitation through appropriate spectral processing and analysis approaches.
Several practical challenges commonly arise when implementing this compound tracer studies, particularly for researchers new to 17O NMR methodology. Acoustic ringing of the probe can obscure the early portion of the free induction decay, leading to baseline distortions; this can be addressed through specialized pulse sequences that minimize ringing or through post-processing techniques like linear prediction to replace affected data points [2]. Pulse calibration may present difficulties on spectrometers where 17O is infrequently used, as the default power settings may not be appropriate; this requires careful measurement of the 90° pulse width using a standard sample such as D2O or H2 17O, with typical values ranging from 15-30 microseconds depending on the probe and amplifier [2].
Instrument setup issues may include the absence of 17O parameters in the pulse program library or prosol table, particularly on shared instruments where 17O is not routinely detected. In such cases, basic parameters must be established empirically, beginning with tuning the probe to the 17O frequency using 'atma' or similar utilities, followed by pulse calibration and creation of appropriate entries in the prosol table for future convenience [2]. For in vivo studies, additional challenges include maintaining physiological stability during extended acquisition periods and minimizing physiological motion artifacts, which may require specialized animal handling equipment, physiological monitoring, and gating strategies. Despite these challenges, the unique metabolic insights provided by this compound tracer methodology justify the investment in technique development for many research applications.
This compound NMR tracer methodology provides a powerful approach for investigating oxidative metabolism and ethanol disposition in biological systems, complementing more established techniques in the metabolomics toolkit. The unique properties of the 17O nucleus, particularly the NMR-invisible nature of molecular 17O2 and the direct detectability of metabolic water, enable simplified interpretation of metabolic flux studies compared to other tracer approaches. While technical challenges remain, particularly regarding sensitivity and spectral resolution, ongoing advancements in high-field instrumentation, pulse sequence design, and analysis methodologies continue to expand the applications of this technique in basic research and drug development.
The protocols outlined in this application note provide a foundation for implementing this compound tracer studies in various biological contexts, from in vivo metabolic imaging to detailed in vitro mechanistic investigations. By following these guidelines and adapting them to specific research needs, investigators can leverage the unique capabilities of 17O NMR to address important questions in metabolism, toxicology, and pharmacology. As with any specialized methodology, success depends on careful attention to experimental details, appropriate controls, and iterative optimization based on preliminary results. When properly implemented, this compound tracing offers unique insights into biological oxidation processes that are difficult to obtain by other means.
¹⁷O NMR spectroscopy is a powerful technique for elucidating the structure and reactivity of molecules, but its development is hampered by the very low natural abundance of the ¹⁷O isotope (0.04%) [1]. Isotopic labeling is generally required prior to NMR analyses. Site-specific ¹⁷O labeling allows researchers to track oxygen atoms' fate in chemical and biological processes, providing unique insight into reaction mechanisms and molecular structures, particularly in drug metabolism studies [2]. This note outlines practical strategies based on recent advances in mechanochemistry and synthesis.
Recent studies demonstrate that mechanochemistry can be used for the direct ¹⁷O isotopic labeling of various oxides, which can serve as precursors for more complex molecules [1].
Table 1: Exemplary Milling Conditions for Direct Oxide Labeling
| Oxide | Milling Frequency | Time | Liquid Assistant (H₂¹⁷O) | Key Outcome |
|---|---|---|---|---|
| CaO | 25 Hz | 1 hour | Stoichiometric equivalent (for Ca(*OH)₂) | Complete conversion to hydroxide [1] |
| Al₂O₃, SiO₂, TiO₂, ZrO₂ | Not Specified | <1 hour | Small amounts (Liquid-Assisted Grinding) | Successful ¹⁷O enrichment at surface and within particles [1] |
An alternative strategy involves the synthesis of ethanol or other complex molecules from pre-labeled, simpler ¹⁷O-containing precursors.
Verification of successful labeling and site-specificity is primarily achieved via ¹⁷O NMR.
Table 2: Troubleshooting ¹⁷O NMR Analysis of Alcohol Mixtures
| Problem | Cause | Solution |
|---|---|---|
| Poor precision in quantitation | Severe spectral overlap between alcohol species | Employ multivariate analysis (e.g., PLS) [3] |
| Low signal-to-noise ratio | Low enrichment level or insufficient sample | Use DNP-enhanced NMR; increase milling time or H₂¹⁷O concentration [1] |
| Inability to distinguish sites | Lack of site-specific labeling | Employ synthetic route with pre-labeled, site-specific precursors [2] |
While NMR identifies the site, IRMS precisely measures the degree of enrichment.
Site-specific ¹⁷O isotopic labeling, particularly for molecules like ethanol, remains a specialized challenge. The protocols summarized here highlight two complementary paths: the direct, efficient labeling of potential precursors via mechanochemistry and the more traditional, precise synthetic incorporation. The choice of method depends on the specific research question, available precursors, and required level of site-specificity.
Future developments will likely focus on expanding the library of ¹⁷O-labeled precursors and refining multi-isotope and chemometric approaches to improve the reliability and application of these powerful techniques in drug development and material science [5].
Stable isotope tracing involves introducing a nutrient labeled with a non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H, or ¹⁷O) into a biological system. The movement of this labeled atom into downstream metabolic intermediates is then tracked over time using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy [1]. This method reveals the dynamic fluxes of metabolic pathways, which is crucial because static measurements of metabolite concentrations can often be misleading [2].
The core principle is based on two main tracer models [2]:
The diagram below outlines the key decision points and workflow for a general in vivo stable isotope tracing study, which can serve as a logical framework for your research.
Diagram 1: A generalized workflow for conducting an in vivo stable isotope tracing study, highlighting key experimental decision points.
The table below summarizes critical experimental parameters based on existing protocols, which should be considered when designing any tracing study, including one with this compound.
| Experimental Stage | Key Parameter | Considerations & Recommendations from Literature |
|---|
| Tracer Delivery | Method of Administration | Continuous IV Infusion (with priming bolus): Recommended for achieving an isotopic steady state, enabling richer data on pathways like the TCA cycle [1]. IV Bolus-only: Simpler but results in lower overall isotope enrichment and non-steady-state dynamics [1]. Dietary Administration: More physiological and allows for longer labeling of macromolecules; consistency can be a challenge [1]. | | | Infusion Duration | A 2-3 hour infusion is often practical and sufficient for central carbon metabolites to approach an isotopic steady state [1]. | | In Vivo Procedures | Surgical Workflow | The protocol should integrate seamlessly into standard surgical procedures. The tracer infusion should begin before the patient enters the operating room [1]. | | | Physiological Monitoring | Monitor for nutrient-specific physiological responses (e.g., hyperglycemia during glucose infusion, metabolic acidosis during lactate infusion) [1]. | | Sample Processing | Metabolite Extraction | Tissue samples (e.g., tumor, liver) should be immediately frozen after resection to preserve metabolic state [1]. | | Data Analysis | Analytical Instrumentation | Mass Spectrometry (MS) is prominently featured for high sensitivity in detecting isotope labeling patterns in metabolic intermediates [1] [2]. |
To bridge the gap towards your specific interest in ethanol, the search revealed that genome-scale metabolic models (GEMs) and flux balance analysis can be used to study ethanol metabolism via pathways like the acrylate pathway in certain bacteria [3]. Furthermore, studies on ethanol's effects in mouse livers use stable isotopes (like ²H₂O) to probe changes in protein turnover and acetylation, demonstrating the broader applicability of tracing techniques to ethanol-related research [4].
Given the lack of a direct this compound protocol, your research may need to pioneer this area. A logical approach would be to adapt a well-established glucose tracing protocol by substituting this compound as the infused nutrient, while carefully considering the unique pharmacokinetics and metabolic pathways of ethanol.
To move forward with your investigation into , I suggest the following steps:
Before designing any protocol, it's crucial to understand why 17O NMR is a specialized technique. The following table summarizes the core challenges and the theoretical insights that make 17O NMR feasible, especially for biomolecules.
| Aspect | Challenges | Overcoming the Challenges |
|---|---|---|
| Natural Abundance & Sensitivity | Very low natural abundance (0.037%); low gyromagnetic ratio leads to poor sensitivity (∼0.1 million times less than ¹H) [1] [2]. | Isotopic ¹⁷O-labeling is often essential for studies on specific sites in molecules [1] [3]. |
| Quadrupolar Nucleus | Spin quantum number I=5/2; has an electric quadrupole moment causing very efficient quadrupolar relaxation and severe line broadening [1] [4] [2]. | The central transition (CT) signal narrows under slow-motion conditions (ω₀τc >> 1), which is typical for large biomolecules at high magnetic fields [1] [2]. |
| Relaxation & Linewidth | In the extreme narrowing limit, T₁ = T₂, leading to broad lines (10–1000 Hz FWHM). Transverse relaxation rate for the central transition is non-monotonic [4] [1]. | The large chemical shift (CSA) and quadrupolar coupling tensors are highly sensitive to the local environment, providing a rich source of structural information [2]. |
The diagram below outlines a logical workflow for a 17O NMR investigation, from sample preparation to data analysis, integrating the key considerations discussed.
For ethanol-specific studies, you would need to procure or synthesize 17O-enriched ethanol. The general acquisition principles are:
The broad, overlapping peaks in 17O NMR spectra make quantification challenging. As demonstrated in studies of primary alcohol mixtures, standard integration often fails [4] [7].
This is a generalized protocol for conducting a 17O NMR experiment, which can be adapted for ethanol.
1. Sample Preparation
2. Data Acquisition
3. Data Processing and Analysis
While specific pulse sequences for ethanol-17O were not located, the principles of 17O NMR are well-established. Success hinges on understanding the quadrupolar nature of the nucleus, employing isotopic labeling, using high magnetic fields, and applying advanced analysis like multivariate calibration for complex spectra. The field is advancing with techniques like MQMAS for solids and sophisticated relaxation measurements, making 17O NMR a powerful tool for probing molecular structure and dynamics.
Low-field nuclear magnetic resonance (LF-NMR) spectroscopy has emerged as a powerful analytical technique for the quantification of ethanol across various research and industrial applications. While traditional high-field NMR spectrometers have long been used for structural elucidation, technological advances have made benchtop NMR instruments (typically operating at 40-100 MHz) viable for quantitative analysis with significantly reduced operational costs and minimal maintenance requirements compared to their high-field counterparts. LF-NMR maintains the inherent advantages of NMR spectroscopy—being non-destructive, requiring minimal sample preparation, and providing structural information—while offering the practical benefits of compact size and cryogen-free operation.
The quantification of ethanol is critical in numerous fields including alcoholic beverage production, pharmaceutical development, forensic science, and regulatory compliance for denatured alcohol products. According to the Global Health Observatory, nearly all countries worldwide apply excise duties to the production and consumption of alcohol and alcoholic beverages, making accurate ethanol quantification essential for taxation purposes. In the European Union, excise duties are regulated by Directive 92/83/EEC, with customs agencies required to verify ethanol content before and after denaturation processes to detect potential frauds [1] [2]. While gas chromatography with flame ionization detection (GC-FID) has traditionally been the reference method for such determinations, LF-NMR offers a compelling alternative with comparable accuracy and significant throughput advantages.
The fundamental principle underlying quantitative NMR (qNMR) is the direct proportionality between the integrated signal area in a properly acquired (^1)H NMR spectrum and the number of nuclei generating that signal. This relationship enables absolute quantification without the need for extensive calibration curves when using an appropriate internal standard. For ethanol quantification, the characteristic protons of the methyl (-CH(_3)) and methylene (-CH(_2)-) groups generate distinct signals in the NMR spectrum that can be integrated for quantification.
The general quantification equation used in qNMR is expressed as:
[ C_x = \frac{I_x}{I_{ISTD}} \times \frac{N_{STD}}{N_x} \times \frac{M_x}{M_{STD}} \times \frac{m_{STD}}{m_x} \times P_{STD} ]
Where:
Signal-to-noise ratio (SNR) is a critical parameter in LF-NMR quantification, with recovery rates between 97-103% achievable at SNR values of approximately 300 when using deuterated solvents. For non-deuterated solvents, recovery rates of 95-105% can be expected at similar SNR values. The repetition time (relaxation delay) between scans must be optimized to ensure complete relaxation of nuclei between pulses, typically set to >5× the longitudinal relaxation time (T(_1)) of the slowest relaxing proton of interest. For ethanol quantification, T(_1) values of approximately 4 seconds have been reported for the methyl group protons in aqueous solutions, necessitating relaxation delays of 15-20 seconds [3] [4].
The lower magnetic field strength of LF-NMR instruments (typically 60-80 MHz for (^1)H) results in reduced sensitivity and chemical shift dispersion compared to high-field systems. However, for ethanol quantification, this limitation is offset by the high ethanol concentrations (>80% v/v) in many applications and the distinct spectral features of ethanol, particularly in matrices with limited complexity [1].
Table 1: Sample Preparation Methods for Different Sample Types
| Sample Type | Recommended Internal Standard | Sample Amount | Solvent | Special Considerations |
|---|---|---|---|---|
| Distilled Spirits & Denatured Alcohol | Salicylaldehyde (99.0% w/w) | 150 μL | None (neat) or deuterated solvent | Weigh samples accurately using analytical balance (0.1 mg sensitivity) |
| Alcoholic Beverages (Wine, Beer) | Acetonitrile or Acetic Acid | 200-500 μL | D(_2)O or H(_2)O with suppression | May require centrifugation for particulate removal |
| Blood/Serum Samples | Dimethyl sulfone (DMS) | 20 μL | D(_2)O with phosphate buffer | Protein precipitation may be necessary |
| Pharmaceutical Products | Various (matched to matrix) | 30-50 mg API | Deuterated or non-deuterated solvents | Consider solubility and potential interference |
Internal Standard Solution Preparation: Prepare a salicylaldehyde standard with known purity (99.0% w/w recommended). For blood alcohol determination, dimethyl sulfone (DMS) may be used as an alternative internal standard [5] [6].
Sample Mixture Preparation: Accurately weigh approximately 150 μL of alcoholic sample and 450 μL of internal standard into a GC vial using an analytical balance with sensitivity of 0.1 mg. For alternative applications, a 1:3 sample-to-standard ratio is generally maintained [1] [2].
Solution Homogenization: Transfer the mixture to a vortex mixer or manually agitate to ensure complete homogenization. For complex matrices, shaking for 30 minutes followed by centrifugation at 13,500 rpm for 15 minutes may be necessary to remove particulate matter [3].
NMR Tube Transfer: Using a Pasteur pipette, transfer approximately 600 μL of the clear supernatant to a standard 5 mm NMR glass tube, ensuring no air bubbles are present at the measurement region [3].
Table 2: LF-NMR Instrument Parameters for Ethanol Quantification
| Parameter | Recommended Setting | Alternative Options | Notes |
|---|---|---|---|
| Magnetic Field Strength | 80 MHz | 60-100 MHz | Higher fields provide better resolution |
| Pulse Sequence | 1D PROTON | PRESAT (for aqueous samples) | 90° pulse angle typically optimal |
| Relaxation Delay (d1) | 15 s | >5 × T(_1) | Must be optimized for complete relaxation |
| Number of Scans (NS) | 4 | 8-128 | Higher NS improves SNR but increases time |
| Acquisition Time | 3.2-6.4 s | - | Sufficient to capture complete FID |
| Spectral Width | 14-16 ppm | - | Must cover ethanol and standard signals |
| Temperature | Room temperature (298 K) | - | Control if available |
Instrument Calibration: Power-level the NMR instrument and perform shimming procedures to optimize magnetic field homogeneity. For non-deuterated solvents, use the "Shimming using the Spectrum" technique, monitoring the CH(_3) peaks of ethanol and the internal standard while adjusting Z values [6].
Pulse Calibration: Determine the 90° pulse length for the specific sample and probe configuration. Pulse angles of 30°, 45°, 60°, and 90° can be evaluated, with 90° typically providing optimal signal intensity [6].
Relaxation Time Determination: Perform an inversion recovery experiment to determine T(_1) relaxation times for the ethanol protons and internal standard protons. Set the repetition time (relaxation delay) to >5× the longest T(_1) value measured [2].
Data Acquisition: Run the experiment using the optimized parameters. A typical experiment with 4 scans and a 15-second relaxation delay requires approximately 1 minute total acquisition time [1].
Spectral Processing: Apply Fourier transformation to the acquired FID, followed by phase correction and baseline correction. A 0.5 Hz Lorentzian line broadening function may be applied to improve SNR without significant loss of resolution [7].
Chemical Shift Referencing: Reference the spectrum to the internal standard peak (e.g., salicylaldehyde aldehyde proton at 9.4 ppm) or to the residual solvent signal [1].
Signal Integration: Integrate the relevant signals:
Concentration Calculation: Calculate ethanol concentration using the quantification formula provided in Section 2.1. To express results as %v/v, multiply the %w/w result by the ratio of the sample density to ethanol density [1].
Table 3: Validation Parameters for LF-NMR Ethanol Quantification
| Validation Parameter | Results | Conditions | Reference Method |
|---|---|---|---|
| Precision (Repeatability) | RSD < 2% | 11 independent determinations | GC-FID |
| Trueness (Bias) | 1.4% (deuterated solvents) 2.6% (non-deuterated solvents) | Comparison to CRM | High-field NMR |
| Linearity | R(^2) > 0.9995 | Concentration range: 0.00-3.00 g/L (blood) | Enzyme-based ADH |
| Limit of Detection | 0.02 g/L (blood) 1.4 ppm (water) | SNR = 3 | GC-MS |
| Limit of Quantification | 0.07 g/L (blood) 4.6 ppm (water) | SNR = 10 | GC-MS |
The precision of LF-NMR for ethanol quantification was demonstrated through eleven independent determinations on four different alcoholic matrices, showing relative standard deviations (RSD) below 2% [1]. The repeatability of laboratory (rLAB) was calculated using the formula ( rLAB = t \times s_r \times \sqrt{2} ), where t is the Student t-value and ( s_r ) is the repeatability standard deviation [1].
Method accuracy was verified through comparison with certified reference materials (CRMs) and reference methods. In a study of 33 pharmaceutical products, average bias values compared to high-field NMR were 1.4% for deuterated solvents and 2.6% for non-deuterated solvents [3]. For blood alcohol concentration determination, LF-NMR results showed excellent correlation with both enzyme-based alcohol dehydrogenase and headspace gas chromatography techniques [5].
The specificity of the LF-NMR method was evaluated by analyzing alcoholic solutions containing different common denaturants of ethyl alcohol. The results confirmed that ethanol signals could be clearly distinguished and quantified even in complex matrices with multiple components [1]. For blood samples, the method demonstrated sufficient specificity to quantify ethanol without interference from other blood components [5].
Robustness testing examined the effects of varying acquisition parameters, including pulse angle and relaxation delay. The optimal pulse angle was determined to be 90°, though angles between 60-90° showed minimal effect on quantification accuracy. The critical parameter was identified as the relaxation delay, which must be sufficiently long (>5×T(_1)) to ensure complete relaxation and quantitative accuracy [6].
LF-NMR has been successfully applied to determine ethanol content in distilled spirits, wines, beers, and denatured alcohol products. The method is particularly valuable for customs laboratories that must verify ethanol content for taxation purposes. The European Customs Laboratories Network (CLEN) has developed standardized protocols for ethanol quantification in denatured alcohol products, with LF-NMR showing comparable results to the reference GC-FID method (CLEN/ILIADe 143:2023) but with significantly reduced analysis time—1 minute for LF-NMR versus 20 minutes for GC-FID per sample [1] [2].
For distilled spirits analysis, a no-D qNMR method (without deuterated solvents) was developed using acetonitrile as internal standard. This approach demonstrated excellent correlation with GC-FID results ((R^2 = 0.9993)) with a total acquisition time of only 45 seconds per sample, making it ideal for high-throughput quality control applications [6].
In pharmaceutical analysis, LF-NMR has been validated for ethanol quantification in finished medicinal products including film-coated tablets, effervescent tablets, capsules, solutions, and creams. A systematic study of 33 pharmaceutical products with active ingredient content ranging from 1.1-90.3% demonstrated that LF-NMR could achieve recovery rates between 97-103% using deuterated solvents and 95-105% using non-deuterated solvents at SNR values of 300 [3].
The simplified sample preparation and non-destructive nature of LF-NMR make it particularly valuable for pharmaceutical quality control, where the same sample can be used for additional testing after NMR analysis. This is especially important for resolving legal disputes or conducting follow-up examinations [5].
LF-NMR has been validated for blood alcohol concentration (BAC) determination in forensic applications. The method demonstrated limits of detection of 0.02 g/L and limits of quantification of 0.07 g/L in whole blood, with linearity over the concentration range of 0.00-3.00 g/L ((R^2 > 0.9995)) [5].
A significant advantage in forensic applications is the minimal sample requirement—only 20 μL of blood is needed for analysis, simplifying sample collection and storage. Additionally, the non-destructive nature of NMR allows for subsequent DNA analysis or confirmatory testing on the same sample, which is crucial for legal proceedings [5].
Table 4: Method Comparison for Ethanol Quantification
| Parameter | LF-NMR | GC-FID | Enzymatic ADH | Densimetry |
|---|---|---|---|---|
| Analysis Time | 1-5 minutes | ~20 minutes | 10-15 minutes | 2-5 minutes |
| Sample Preparation | Minimal (dilution with IS) | Extensive (derivatization) | Moderate (reagent preparation) | Minimal |
| Specificity | High (structural identification) | High (separation) | Moderate (enzyme specificity) | Low (total alcohol) |
| Destructive | No | Yes | Yes | No |
| Cost per Analysis | Low | Moderate | Low | Very Low |
| Multi-Component Data | Yes | Limited | No | No |
When compared to gas chromatography with flame ionization detection (GC-FID), LF-NMR offers several distinct advantages:
Compared to enzymatic methods, LF-NMR provides:
Poor Signal-to-Noise Ratio: Increase the number of scans (NS) to 16-64; ensure sufficient sample concentration; check instrument tuning and matching; verify that relaxation delays are sufficiently long to allow complete signal recovery [3] [7].
Signal Overlap in Complex Matrices: Utilize different ethanol protons for quantification (CH(_3) vs CH(_2) groups); employ mathematical resolution enhancement techniques; consider alternative internal standards with chemical shifts in less crowded spectral regions [1] [3].
Inaccurate Quantification: Verify internal standard purity; ensure complete relaxation between scans (T(_1) determination); check integration boundaries and baseline correction; confirm accurate weighing and dilution steps [2] [3].
Solvent Suppression Issues (for aqueous samples): Optimize presaturation power and frequency offset; consider using excitation sculpting or WET solvent suppression sequences instead of presaturation; evaluate alternative internal standards that resonate away from the solvent signal [6] [7].
Low-field NMR spectroscopy represents a robust, efficient, and cost-effective solution for ethanol quantification across diverse applications. The method offers comparable accuracy to traditional techniques like GC-FID while providing significant advantages in terms of analysis speed, minimal sample preparation, and non-destructive analysis. With proper method validation and optimization of acquisition parameters, LF-NMR can achieve precision with RSD < 2% and accuracy with biases < 3% compared to reference methods.
The versatility of LF-NMR for ethanol quantification extends from routine quality control of alcoholic beverages to forensic blood alcohol determination and pharmaceutical product analysis. The development of no-D qNMR methods that eliminate the need for deuterated solvents further enhances the cost-effectiveness and practicality of the technique for high-throughput applications.
As LF-NMR technology continues to advance, with improvements in magnet stability, signal processing algorithms, and automated sample handling, the application of this technique for ethanol quantification and beyond is expected to expand significantly in both research and industrial settings.
Objective: This document outlines general strategies for employing stable oxygen isotopes, such as ¹⁷O, to elucidate complex reaction mechanisms in catalysis and metabolic engineering. While the principles are universally applicable, ethanol oxidation serves as a primary case study.
The ethanol oxidation reaction (EOR) is a critical process in energy technologies like direct ethanol fuel cells (DEFCs) and is also a key model for understanding metabolic pathways [1] [2]. The mechanism is complex and typically proceeds via two primary competing pathways, which would be an ideal target for isotopic investigation with Ethanol-17O:
The distribution between these pathways is highly dependent on the catalyst used and the reaction environment. The use of this compound can help trace which oxygen atoms from ethanol are incorporated into different products, thereby clarifying the dominant pathway under specific conditions.
The search results highlight several advanced characterization techniques that are perfectly suited for tracking isotopes like ¹⁷O in reaction mechanisms. These techniques can identify reaction intermediates, products, and pathways.
Table 1: Advanced Techniques for Mechanistic Studies
| Technique | Application in Mechanism Elucidation | Utility for ¹⁷O Tracing |
|---|
| In Situ FTIR (Fourier Transform Infrared Spectroscopy) | Identifies reaction intermediates and products adsorbed on the catalyst surface [1]. | Could track the incorporation of ¹⁷O into specific intermediates (e.g., CO* or acetate) by observing isotope shifts in IR vibrations. | | DEMS (Differential Electrochemical Mass Spectrometry) | Monitors gaseous and volatile products in real-time [1]. | Directly distinguishes C¹⁶O¹⁶O, C¹⁶O¹⁷O, and C¹⁷O¹⁷O, providing unambiguous evidence of oxygen atom sources in CO₂. | | SEIRAS (Surface-Enhanced IR Absorption Spectroscopy) | Enhances sensitivity for detecting low-concentration adsorbates under realistic electrochemical potentials [1]. | Allows for highly sensitive detection of ¹⁷O-labeled surface species that might be present in very small quantities. |
Beyond the specific search results, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁷O-NMR, is another powerful technique for analyzing the fate of the ¹⁷O label in liquid products and solutions.
The following is a generalized workflow for conducting a mechanistic study of ethanol oxidation, which can be specialized for this compound once the isotope is sourced.
Table 2: Key Experimental Considerations
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst Selection | Pt, Pd, or their alloys with metals like Ru or Sn [1] [2]. | Noble metals show high initial activity; alloying can promote C-C bond cleavage and improve CO tolerance [1]. |
| Reaction Environment | Acidic or Alkaline media (e.g., H₂SO₄ or KOH) [1]. | The mechanism and kinetics differ significantly; alkaline conditions often improve kinetics and mitigate catalyst poisoning [1]. |
| Isotope Labeling | Use of this compound in the reaction mixture. | To trace the origin of oxygen atoms in the products (e.g., from ethanol vs. water or another source). A control experiment with natural abundance ethanol is mandatory. |
| Product Analysis | Coupling of electrochemical cells with DEMS, FTIR, or NMR. | Enables real-time, quantitative tracking of labeled products and intermediates, directly linking reaction progress to mechanistic steps. |
Workflow Diagram: The following diagram illustrates the logical workflow for the experimental protocol described above.
The power of the isotopic method lies in interpreting the data to map the reaction pathway. The diagram below models how product analysis from an this compound experiment can be used to distinguish between the C1 and C2 oxidation pathways.
Pathway Decision Logic:
It is crucial to note that the specific quantitative data on isotopic enrichment, exact NMR chemical shifts for ¹⁷O-labeled compounds, and step-by-step synthetic protocols for this compound were not available in the search results I obtained.
Oxygen-17 (17O) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the local structure and dynamics in materials science and structural biology. However, its utility has been historically limited by the extremely low natural abundance (0.037%) and low gyromagnetic ratio of the 17O nucleus, resulting in poor intrinsic sensitivity [1]. Furthermore, as a spin-5/2 quadrupolar nucleus, 17O often exhibits very broad spectral lines, complicating the acquisition of high-resolution data.
Paramagnetic doping presents a powerful strategy to overcome these sensitivity challenges. This approach utilizes paramagnetic metal ions introduced into the sample to act as relaxation agents, significantly shortening the longitudinal relaxation times (T₁) of nuclear spins. This permits the use of shorter recycle delays in signal averaging, drastically reducing experimental time [2]. Notably, in Metal-Ion-Based Dynamic Nuclear Polarization (MIDNP), these dopants also serve as endogenous polarization sources, enabling substantial signal enhancements across the entire bulk sample, even in the absence of efficient spin diffusion [3].
Paramagnetic agents enhance nuclear spin relaxation through interactions between the nuclear spins and the unpaired electrons of the paramagnetic center. The primary mechanism is the fluctuating dipole-dipole interaction between the nuclear magnetic moment and the much larger electron magnetic moment [2].
In DNP, microwave irradiation transfers the high polarization of unpaired electrons to neighboring nuclei, boosting NMR signals by orders of magnitude. The study on Fe(III)-doped Li₄Ti₅O₁₂ (LTO) demonstrated a pivotal finding: as long as the paramagnetic dopant is the main source of nuclear relaxation, the DNP enhancement does not depend on the distance between the nucleus and the dopant [3]. This lifts the conventional requirement for efficient spin diffusion to propagate hyperpolarization, enabling the entire sample volume to be polarized directly. This is particularly beneficial for nuclei like 17O with low gyromagnetic ratios [3].
The following protocol is adapted from a study that successfully measured high-quality natural abundance 17O NMR spectra in Fe(III)-doped LTO [3].
Equipment Setup:
Experimental Procedure:
The workflow for the sample preparation and NMR acquisition is summarized in the diagram below:
The application of paramagnetic doping in FeLTO yielded significant enhancements in 17O NMR sensitivity. The quantitative data from the study is summarized in the table below.
Table 1: 17O DNP Buildup Times and Enhancement Factors in Fe(III)-doped LTO at 100 K [3]
| Fe(III) Mole Fraction (x) | Buildup Time, T_BU (s) | Stretching Exponent (β) | Signal-to-Noise per Scan | DNP Enhancement (ε_ON/OFF) |
|---|---|---|---|---|
| 0.02 | 8.9 ± 0.8 | 0.72 ± 0.05 | 4.5 | 66 ± 10 |
| 0.01 | 86 ± 12 | 0.74 ± 0.08 | 22.6 | 256 ± 40 |
| 0.005 | 167 ± 16 | 0.70 ± 0.04 | 28.6 | 282 ± 40 |
| 0.0025 | 1011 ± 270 | 0.69 ± 0.06 | 35.2 | 260 ± 40 |
| 0.00125 | 1394 ± 290 | 0.71 ± 0.06 | 26.5 | 195 ± 30 |
Key Observations:
The choice of paramagnetic metal ion is critical for success. Different ions have distinct electronic relaxation times, which dictate their effectiveness as PRE agents. The following diagram illustrates the decision process for selecting an appropriate agent.
Agent Classes [2]:
Chelator Importance: The chelating molecule can fine-tune metal ion properties. For example, while Ni(EDTA)²⁻ causes severe line broadening, Ni(DO2A) effectively reduces T₁ with negligible broadening, making it suitable for biomolecular studies [2].
Paramagnetic doping, particularly through the MIDNP mechanism, is a transformative approach for enhancing sensitivity in 17O solid-state NMR. It directly addresses the core challenges of long relaxation times and low natural abundance. The provided protocol for Fe(III)-doped LTO demonstrates that large signal enhancements are achievable in the bulk material without relying on spin diffusion. By carefully selecting the paramagnetic agent and its concentration, researchers can significantly accelerate the acquisition of high-quality 17O NMR data, unlocking new possibilities for the characterization of inorganic materials, biomolecules, and battery materials.
17O NMR spectroscopy is a powerful tool for probing the local atomic environment in materials, but its application comes with inherent challenges and requirements [1] [2].
A critical first step for any 17O NMR study is the efficient and cost-effective isotopic labeling of your target molecule. Recent research highlights mechanochemistry as a highly efficient method for labeling carboxylate groups.
The table below summarizes a general 17O-labeling protocol adapted from recent studies on oxalate systems, which can serve as a conceptual guide for developing a protocol for ethanol [2].
| Step | Parameter | Details |
|---|---|---|
| 1. Reaction Basis | Chemical Principle | Mechanochemical saponification of an ester. The labeled hydroxy ions (HO–) are produced *in situ from a base and H2*O, which then react with the ester [2]. |
| 2. Starting Materials | Ester & Reagents | Dimethyl or diethyl oxalate (as a model); Sodium ethoxide (NaOEt); H217O (∼40% or ∼90% 17O enrichment) [2]. |
| 3. Equipment | Mill & Vessels | Retsch Mixer Mill MM400; Stainless-steel jar (10 mL) and beads (10 mm diameter), pre-dried [2]. |
| 4. Procedure | Milling | Combine ester (1.0 equiv), NaOEt (2.5 equiv), and H217O (3 equiv) in the jar. Mill at 25 Hz for 30 minutes [2]. |
| 5. Verification | Analysis | Use Attenuated Total Reflectance (ATR)-IR spectroscopy to confirm the completion of saponification by tracking the shift in the carbonyl stretching vibration band [2]. |
This method is noted for its efficiency, using only microliter quantities of expensive H217O and completing the reaction quickly under ambient conditions [2]. A similar approach could be explored for labeling ethanol, potentially involving the hydrolysis of a vinyl acetate derivative or another suitable ethanol precursor.
After obtaining a 17O-enriched sample, the MQMAS experiment is performed. The following workflow and table outline the key steps and parameters based on a reported study of minerals [3].
Diagram: A generalized workflow for a solid-state 17O MQMAS NMR experiment.
| Parameter | Typical Value / Consideration |
|---|---|
| Magnetic Field Strength | 9.4 T to 35.2 T (Ultra-high fields are beneficial for reducing second-order quadrupolar broadening) [2] [3]. |
| Rotor Size | 3.2 mm outer diameter MAS rotor (common for high-speed spinning) [4]. |
| MAS Frequency | Typically > 10 kHz. |
| Multiple-Quantum Order | Three-quantum (3Q) or five-quantum (5Q) MQMAS [3]. |
| Pulse Sequences | Standard MQMAS pulse sequence; 17O{1H} cross-polarization can be used to enhance signals from protons nearby [3]. |
| Key Measured Parameters | Isotropic chemical shift (δ_iso), quadrupolar coupling constant (C_Q), and quadrupolar asymmetry parameter (η_Q) [3]. |
| Data Processing | Fourier transformation in both dimensions; shear transformation to obtain a pure absorption 2D spectrum with an isotropic dimension free of quadrupolar broadening [3]. |
It is important to note that the field of solid-state 17O NMR has seen rapid advancement, particularly with the availability of ultrahigh magnetic fields (up to 35.2 T) [1]. The techniques that were once limited to simple inorganic systems are now being successfully applied to more complex organic and biological molecules, including peptides and proteins [1]. The development of more cost-effective and efficient labeling protocols, like mechanochemistry, is key to driving these applications forward [2] [5].
I hope this synthesized information provides a solid foundation for your work. Should you require further details on a specific aspect, such as the adaptation of the labeling protocol, please feel free to ask.
The flowchart below outlines a systematic approach to diagnose and improve your 17O NMR signal-to-noise ratio. Follow the path to identify potential issues in your experimental setup and data acquisition.
For the steps in the troubleshooting guide, here are the specific methodologies and quantitative data to help you optimize your experiment.
Using the highest possible magnetic field strength (B₀) is one of the most effective ways to improve SNR. The benefit is quantified by the following relationship [4]: [ SNR \propto B_0^\beta ] where the constant β is between 7/4 and 2 for 17O nuclei. The table below shows experimental SNR gains at higher fields.
Table 1: Measured 17O SNR Gain at Higher Magnetic Fields
| Sample Type | SNR at 9.4T | SNR at 16.4T | Fold Increase |
|---|---|---|---|
| Phantom (H₂¹⁷O) | 36.8 ± 3.5 | 107.2 ± 3.9 | 2.9 |
| Rat Brain (in vivo) | ~35 | ~95 - ~98 | 2.7 - 2.8 |
Higher fields also provide better frequency separation, which improves resolution [5].
Based on a practical demonstration of 17O NMR on a 300 MHz spectrometer, the following parameters are a good starting point for a single-pulse experiment (zg in Bruker) [1]:
Q1: Why are my 17O NMR signals so broad? 17O is a quadrupolar nucleus (spin I=5/2). This inherent property leads to efficient quadrupolar relaxation, which often causes significant line broadening in the solution state, especially for large, slow-tumbling molecules [2]. Ensuring optimal sample viscosity and proper shimming can help mitigate excessive broadening.
Q2: How much sample is needed for a good 17O NMR spectrum? You should use as much sample as possible. For a liquid like ethanol, this means using a neat liquid in the NMR tube. The more 17O nuclei in the active volume of the probe, the stronger the signal will be [1].
Q3: Can I use a standard NMR probe for 17O experiments?
Yes, a standard broadband probe can be used. However, you must tune the probe to the 17O frequency using a command like atma. You will also likely need to calibrate the 90-degree pulse for 17O and input this value into the system's pulse calculation table (e.g., using edprosol in Bruker) for accurate results [1].
Q4: Why is a short recycle delay (D1) acceptable for 17O NMR? The 17O nucleus has a relatively short longitudinal relaxation time (T₁), which allows for the use of much shorter recycle delays between scans compared to techniques like ¹³C NMR without sacrificing signal. This enables the rapid accumulation of a large number of scans, which is crucial for building up SNR [4] [1].
The core challenge with 17O NMR arises from the nuclear properties of the oxygen-17 isotope. It is a quadrupolar nucleus (spin I = 5/2), which means its relaxation is dominantly governed by the quadrupolar interaction [1] [2]. This interaction is highly sensitive to molecular motions and the local electronic environment, making relaxation times a powerful probe for dynamics [3] [4].
Here is a structured guide to help you diagnose and address common issues that lead to long relaxation times or broad lines in 17O NMR.
| Problem Area | Specific Issue | Troubleshooting Steps & Methodologies |
|---|
| Sample & Environment | Slow molecular tumbling (in solution) | • For large biomolecules, work in the Quadrupole-Central-Transition (QCT) regime. This occurs at high magnetic fields where ω₀τc >> 1 (slow motion region), which naturally narrows the central transition line [1] [2]. • Increase sample temperature to reduce the rotational correlation time (τc), moving towards the fast-motion regime [1]. | | | Solid-state dynamics | • Characterize the motion. Use a combination of T₁, T₂, and T₁ρ relaxation measurements and line shape analysis to determine the correlation time and mechanism of motion (e.g., 3-fold jumps) [3] [4]. • Perform variable-temperature studies to map the motional regime and find the temperature where relaxation is most efficient [4]. | | Instrument & Acquisition | Non-optimal magnetic field | • Use the highest magnetic field available. The second-order quadrupolar broadening of the central transition is inversely proportional to the magnetic field strength [1] [2]. | | | Probe tuning & matching | • Ensure the probe is perfectly tuned and matched to your sample to maximize signal-to-noise ratio and pulse accuracy [5]. | | | Poor magnetic field homogeneity | • Optimize shim settings carefully to ensure a homogeneous magnetic field across the sample, which is critical for achieving narrow lines [5]. |
The following workflow outlines a systematic approach to diagnosing and resolving 17O relaxation issues, incorporating the strategies from the table above.
Q1: Why are my 17O NMR lines so broad, even in solution? Broad lines are characteristic of quadrupolar nuclei due to efficient quadrupolar relaxation. In solution, this is caused by the coupling of the quadrupole moment with fluctuating electric field gradients from molecular tumbling. For large molecules with slow tumbling, you can exploit the Quadrupole-Central-Transition (QCT) method at high magnetic fields to obtain a narrower detectable signal [1] [2].
Q2: What is the most critical parameter to optimize for solid-state 17O NMR? Magnetic field strength is paramount. The central transition's linewidth is broadened by the second-order quadrupolar interaction, which is inversely proportional to the magnetic field strength. Therefore, conducting experiments at the highest possible field (e.g., 18.8 T or 35.2 T) is the most effective way to reduce line broadening and achieve better resolution [1] [2] [6].
Q3: How can I study molecular dynamics using 17O relaxation? You can determine molecular motion parameters by performing a suite of relaxation measurements across a temperature range. By fitting the experimentally measured T₁, T₂, and T₁ρ relaxation times and the changes in the line shape, you can model the motional mechanism (e.g., 3-fold jumps in NaNO₃) and extract correlation times and activation energies [3] [4].
Q4: My sample is a large biomolecule. Is 17O NMR feasible? Yes, but it requires planning. For solution NMR, ensure your molecule is in the slow-motion regime (ω₀τc >> 1) to utilize the QCT approach for narrower lines [1] [2]. For solid-state studies, efficient 17O isotopic labeling is essential due to its low natural abundance (0.037%) [2] [6]. Techniques like 1H detection and polarization transfer from 17O to nearby nuclei like 13C or 15N can also help boost sensitivity [2].
FAQ 1: What are the primary sensitivity challenges with 17O NMR? The low sensitivity in 17O NMR stems from several intrinsic properties of the oxygen-17 nucleus [1] [2]:
| Parameter | Value / Characteristic | Impact on NMR Experiment | | :--- | :--- | :--- | | Spin Quantum Number (I) | 5/2 | Quadrupolar nucleus, leading to complex relaxation and broad lines [1] [2]. | | Natural Abundance | 0.037% | Extremely low sensitivity; isotopic enrichment is often necessary [1] [2]. | | Receptivity vs. 1H | ~0.1 million times lower | Requires long acquisition times, high concentrations, or sensitivity enhancement techniques [2]. | | Typical CQ range in biomolecules | 4 - 11 MHz | Results in significant second-order quadrupolar line broadening in solids [2]. |
FAQ 2: What acquisition parameters are most critical to optimize for 17O NMR? Due to the large chemical shift range and quadrupolar interactions, particular attention must be paid to the following parameters [1] [3]:
FAQ 3: What advanced techniques can improve 17O NMR spectra? Researchers have developed several specialized NMR techniques to tackle the challenges of 17O NMR, particularly in the solid state. The following workflow outlines the strategic decision process for selecting the right method.
Here is a detailed methodology based on a recent study that successfully used 17O solid-state NMR to characterize a single-atom catalyst, providing a template for rigorous experiment design [5].
Protocol: Structural Elucidation of Metal Sites in Materials using 17O NMR [5]
Sample Preparation and Labeling
NMR Data Acquisition
Data Analysis and Interpretation
Overcoming sensitivity barriers is a major focus of modern NMR development. The table below categorizes the primary strategies being pursued [6].
| Strategy | Description | Key Techniques |
|---|---|---|
| Hyperpolarization | Enhancing nuclear polarization far beyond Boltzmann equilibrium [6]. | Dynamic Nuclear Polarization (DNP) [6]. |
| Hardware Improvements | Optimizing the physical components for better signal detection [6]. | Ultrahigh-field magnets; cryogenically cooled probes [6]. |
| Pulse Sequences & Software | Using smarter experiments to maximize information from available signal [6] [4]. | SOFAST-type experiments; optimal relaxation delays; advanced processing [4]. |
| Sample Optimization | Maximizing the number of observable nuclei in the active volume [6]. | Isotopic enrichment (essential for 17O); increased concentration; sedimentation for solids [5] [6]. |
I hope this structured technical resource provides a strong foundation for your support center. The field of 17O NMR is advanced by leveraging these fundamental principles and sophisticated techniques.
Oxygen-17 NMR is inherently challenging due to the physical properties of the nucleus. Understanding these is key to troubleshooting your experiments.
The table below summarizes the core characteristics and main experimental obstacles you will encounter [1] [2].
| Property | Value / Characteristic | Practical Implication |
|---|---|---|
| Spin | 5/2 | Quadrupolar nucleus, leads to broad signals. |
| Natural Abundance | 0.037% - 0.038% | Very low sensitivity; requires enrichment or high concentrations. |
| Receptivity relative to ¹H | 1.11 × 10⁻⁵ (at natural abundance) | Extremely poor sensitivity; long experiment times. |
| Chemical Shift Range | ~1600 ppm | Sensitive to chemical environment, but signals are often broad. |
| Linewidth of Reference (D₂O) | ~69 Hz [2] | Even small molecules give broad peaks; linewidths increase with molecular size/viscosity. |
The primary obstacles you will face are:
Here is a foundational protocol for acquiring a 17O NMR spectrum of ethanol, synthesized from practical advice found in the search results. This serves as a starting point that you can adapt.
1. Sample Preparation
2. Initial Spectrometer Setup The parameters below are a starting point for a 300-400 MHz spectrometer and should be optimized for your specific instrument and sample [3].
| Parameter | Suggested Setting | Rationale |
|---|---|---|
| Pulse Sequence | Simple one-pulse experiment (e.g., zg on Bruker) |
Standard for direct observation [3]. |
| Pulse Width (p1) | 15-30 μs (90° pulse, calibrated at high power) | Ensures accurate excitation [3]. |
| Spectral Width (SW) | 100,000 Hz | Initially wide to find the signal, can be reduced later [3]. |
| Acquisition Time (AQ) | ~0.04 seconds | Appropriate for the expected broad signals [3]. |
| Relaxation Delay (D1) | 0.1 seconds | 17O relaxes very quickly (short T₁) [3]. |
| Number of Scans (NS) | Several thousand (e.g., 6,000+) | Required to overcome very low sensitivity [3]. |
| Line Broadening (LB) | 50 Hz | Applied to improve the signal-to-noise ratio for broad peaks [3]. |
3. Execution and Data Collection
atma or similar commands to tune your probe to the 17O frequency [3].getprosol fails for 17O, you must manually calibrate the 90° pulse on a sample like D₂O and enter the value using the edprosol utility [3].The following workflow diagram outlines the key steps of this experimental protocol.
To address the core challenges, consider these advanced approaches:
For solid-state samples, the path to a high-resolution spectrum involves specific advanced techniques, as summarized in the workflow below.
I hope this structured technical information provides a solid foundation for your work with this compound NMR.
| Method Category | Specific Technique | Key Principle | Application & Notes |
|---|---|---|---|
| High Magnetic Field | Ultrahigh-field magnets (e.g., 35.2 T) | Increases signal strength and improves spectral resolution by narrowing 2nd-order quadrupolar lineshapes. | Essential for resolving similar oxygen sites, especially in biomolecules [1] [2]. |
| Polarization Transfer | Cross Polarization (CP) | Transfers polarization from high-gamma nuclei (¹H) to ¹⁷O, enhancing the ¹⁷O signal [1]. | Common method; transfer efficiency can be low [1]. |
| D-HMQC | Uses dipolar couplings through space to create heteronuclear correlation, often with ¹H detection [1]. | Can be combined with ¹H detection for sensitivity boost [1]. | |
| D-RINEPT / ZF-TEDOR | Dipolar-based refocusing or transfer of magnetization to ¹⁷O from other nuclei (e.g., ¹³C) [1] [3]. | Alternative polarization transfer pathways [1] [3]. | |
| Dynamic Nuclear Polarization (DNP) | Surface-selective DNP | Transfers polarization from unpaired electrons to nearby nuclei, dramatically enhancing surface signals [4] [5]. | Requires biradicals and low temperature; exceptional for surface studies [4] [5]. |
| Isotopic Enrichment | Mechanochemistry | Efficient, small-volume labeling of solids (e.g., oxalates, oxides) via ball-milling with H₂¹⁷O [3] [6]. | Highly efficient, uses microliter quantities of expensive H₂¹⁷O [3]. |
| Traditional Labeling | Synthesizing molecules from ¹⁷O-labeled precursors or via exchange reactions [2] [5]. | Necessary for site-specific labeling in complex organics and biomolecules [2]. |
The following workflow illustrates how these methods can be combined in a practical experimental strategy.
Here are more detailed methodologies for some of the key techniques mentioned above.
This protocol, used for labeling oxalate in calcium oxalate monohydrate, demonstrates high efficiency with minimal use of H₂¹⁷O [3]:
For complex systems, moving beyond 1D spectra is crucial. Multidimensional experiments can separate overlapping signals and provide more information [1]:
Q1: Why is ¹⁷O NMR so challenging compared to ¹³C or ¹⁵N NMR? ¹⁷O has a very low natural abundance (0.037%), a small gyromagnetic ratio (making it inherently insensitive), and is a quadrupolar nucleus (spin-5/2), which often leads to broad spectral lines [1]. Its receptivity is about 650 times lower than that of ¹³C [1].
Q2: Can I perform ¹⁷O NMR on biomolecules at natural abundance? For all practical purposes, no. The extremely low natural abundance makes signal acquisition unfeasible in most cases. Site-specific isotopic labeling is a mandatory prerequisite for such studies [1] [2].
Q3: When should I consider using DNP? DNP is a powerful but specialized technique. It is most beneficial when you need to study surfaces or interfaces, where the enhanced sensitivity can detect signals from a single atomic layer [4] [5]. It requires a dedicated DNP-NMR system, biradicals, and low-temperature operation.
The low sensitivity in 17O NMR stems from fundamental physical and practical factors, summarized in the table below.
| Challenge Factor | Description & Impact |
|---|---|
| Low Natural Abundance [1] [2] | Only 0.037% of oxygen atoms are the NMR-active 17O isotope, drastically reducing signal. |
| Low Gyromagnetic Ratio (γ) [1] [3] | The γ of 17O is about 1/7th of 1H, making it inherently less sensitive. Its receptivity is ~100,000 times lower than 1H [1] [4]. |
| Quadrupolar Nucleus [1] [2] | As a spin-5/2 nucleus, 17O has a large quadrupole moment. This can cause very broad spectral lines, further reducing signal resolution and intensity. |
| Small Population Difference [3] | The energy difference between spin states is very small. At thermal equilibrium, the excess population in the lower state is tiny (e.g., ~32 out of one million spins), resulting in a very weak net signal. |
Here are proven methodologies to overcome sensitivity challenges, from sample preparation to data acquisition.
| Method | Application & Protocol Details | Key Benefit |
|---|---|---|
| Isotopic Labeling [5] | Protocol: Direct 17O labeling of oxides using mechanochemistry (ball-milling) with 17O-enriched water. Enrichment is achieved in <1 hour under ambient conditions for oxides like SiO₂, Al₂O₃, and TiO₂ [5]. | Directly increases the number of detectable 17O nuclei; essential for most experiments. |
| High Magnetic Fields (B₀) [1] [2] | Protocol: Use the highest available magnetic field strength (e.g., 18.8 T / 800 MHz). | Increases the energy difference between spin states, leading to a larger population excess and greater signal [3]. |
| Sensitivity-Enhanced Probes [2] | Protocol: Use a probe capable of ultrafast Magic-Angle Spinning (MAS). The MagLab built a special probe that spins samples at up to 100,000 times per second (100 kHz) [2]. | Reduces signal-broadening interactions and improves resolution. |
| Indirect Detection [2] | Protocol: Detect 17O indirectly via a sensitive nucleus like 1H. This involves a pulse sequence that transfers polarization from 1H to 17O and back for detection [2]. | Leverages the high sensitivity and abundance of 1H to detect 17O. |
| Polarization Transfer | Protocol: Use cross-polarization (CP) or methods like D-RINEPT to transfer polarization from nearby 1H spins to 17O [1]. | Boosts the 17O signal by using the stronger polarization of protons. |
| Advanced NMR Techniques [1] | Protocol: For solids, use multi-dimensional experiments like MQMAS or STMAS to separate broad, overlapping peaks into a second dimension. | Improves spectral resolution by correlating the broad quadrupolar lineshape with a high-resolution isotropic spectrum. |
The following diagram illustrates a modern workflow that integrates several of the above techniques, particularly for challenging biological samples.
Q1: Can 17O NMR be used for large biomolecules?
Q2: What are the main benefits of 17O NMR despite its challenges?
Since direct protocols are unavailable, here is a framework for building your technical support center based on common challenges in handling specialized isotopes and the general principles of ethanol optimization found in the search results.
Key Areas for Troubleshooting Guides and FAQs:
The tables below summarize general ethanol optimization strategies from the search results. You can adapt these principles for this compound by focusing on the factors most critical to your specific application, such as maximizing yield or preserving isotopic label.
Table 1: Factors Influencing Ethanol-Containing Processes
| Factor | Impact / Consideration | Source Context |
|---|---|---|
| Dehydration | Enhances contrast in imaging by modulating refractive indices; critical for tissue preparation [2]. | X-ray phase-contrast tomography [2] |
| Fixation Choice | Affects tissue preservation, contrast, and compatibility with downstream techniques; ethanol is well-accepted [2]. | X-ray phase-contrast tomography [2] |
| Internal Standard | Using an internal standard with similar chemical character (e.g., isopropyl alcohol for ethanol) can significantly improve analytical reproducibility [3]. | Gas Chromatography [3] |
| pH & Fermentation Time | Statistically significant factors for optimizing ethanol production yield in fermentation processes [4]. | Biofuel Production [4] |
| Substrate Concentration | A key variable that significantly influences final ethanol concentration in fermentation [4]. | Biofuel Production [4] |
Table 2: Optimization and Troubleshooting Methodologies
| Method | Application | Summary |
|---|---|---|
| Response Surface Methodology (RSM) | Fermentation process optimization | A statistical technique to evaluate the relationship between multiple operating variables (e.g., pH, time, concentration) and a response (e.g., ethanol yield) to find optimal conditions [4]. |
| Systematic Protocol Screening | Improving signal in RNA imaging | Empirically testing modifications to probe design, hybridization conditions, and buffer composition can collectively improve signal-to-noise ratio and overall method performance [5]. |
| Control Experiments | Flow cytometry and analytical chemistry | Including appropriate controls (unstained, isotype, positive control) is essential for troubleshooting signal, background, and instrument settings [3] [6]. |
Due to the lack of specific this compound data, the following workflow can guide researchers in developing their own optimized protocols. This workflow is based on the systematic optimization approaches found in the search results.
The CPMAS (Cross-Polarization Magic Angle Spinning) CryoProbe is a solid-state NMR probe where the radio-frequency (RF) coil and electronics are cryogenically cooled, while the sample remains at ambient or a controlled temperature [1] [2] [3]. This design reduces thermal noise, leading to a significant boost in signal-to-noise ratio (SNR). The key advantage is that this sensitivity enhancement is achieved without any sample modification, allowing the study of materials in their native state [2].
For 17O NMR, this technology is particularly transformative. The 17O nucleus has a low natural abundance (0.037%) and is quadrupolar (I=5/2), which traditionally results in poor sensitivity and broad spectral lines [4] [5]. The CPMAS CryoProbe directly addresses these challenges by providing the sensitivity needed to acquire high-quality data on these notoriously difficult nuclei in a feasible timeframe [2].
The table below summarizes the quantitative sensitivity gains reported in the literature for various applications using the CPMAS CryoProbe.
| Application / Sample Type | Reported Sensitivity Enhancement | Key Experimental Outcome |
|---|---|---|
| Biological Assemblies (Kinesin/Microtubules, HIV-1 Capsid) [1] | 3 to 4-fold higher sensitivity in heteronuclear-detected experiments | Enabled recording of 2D/3D experiments on large, dilute assemblies that were previously time-prohibitive. |
| Bacterial Cell Walls [6] | ~8-fold improved signal-to-noise (or 3-4 fold larger per-mass sensitivity) | Allowed high-resolution spectra on intact bacteria; improved productivity. |
| Solid-state 17O NMR (α-D-glucose) [4] | 6-8 fold sensitivity boost | Permitted acquisition of high-quality 2D 17O MQMAS spectra for carbohydrate compounds. |
| Solid-state 17O NMR (general applications) [2] | Signal-to-noise ratio up to 10 times higher than conventional room-temperature MAS probes. | Makes 2D MQMAS correlation experiments on low-gamma nuclei like 17O feasible. |
The following workflow outlines a general methodology for conducting a 17O NMR study on a solid sample, incorporating strategies that leverage the CPMAS CryoProbe's sensitivity.
Step 1: Sample Preparation
Step 2: Probe & Hardware Configuration
Step 3: Data Acquisition
Based on the reviewed literature, here are answers to common technical questions.
What are the typical sensitivity gains for 17O NMR with a CPMAS CryoProbe? As shown in the table above, researchers have reported sensitivity boosts of 6 to 8 times for 17O in carbohydrates, reducing experiment times from an estimated 11 days to just 2.2 days for a 2D MQMAS spectrum [4] [3]. Bruker advertises SNR improvements of up to 10 times compared to conventional room-temperature MAS probes [2].
My 17O signal is still too weak. What can I optimize?
What are the primary applications of the CPMAS CryoProbe in 17O NMR? This technology is pivotal for studying oxygen structure and chemistry in:
The core challenge is the low natural abundance of 17O (0.037–0.04%), which makes isotopic enrichment essential but expensive [1] [2]. The following strategies focus on atom-efficiency.
| Method | Key Principle | Demonstrated Applications | Key Benefits |
|---|---|---|---|
| Dry Gel Conversion (DGC) [1] | Uses microliter volumes of H₂¹⁷O in a sealed autoclave; reaction occurs via steam. | Metal-Organic Frameworks (e.g., MIL-53) [1]. | Extremely low solvent consumption; cost- and atom-efficient [1]. |
| Post-Synthetic Steaming [1] | Exposing a pre-formed material to H₂¹⁷O vapor. | Scandium MIL-53 [1]. | Avoids exposure to large liquid volumes; suitable for water-sensitive materials [1]. |
| Mechanochemical Saponification [3] | Solid-state milling reaction; uses microliters of H₂¹⁷O. | Unprotected amino acids [3]. | Fast (30 min); high enrichment levels (~40%); high yield; minimal labeled water use [3]. |
| Acid-Catalyzed Exchange [3] | Promotes oxygen exchange in carboxylic groups using acid catalyst and H₂¹⁷O. | Amino acids, peptides [3]. | Simple setup; effective for specific functional groups (e.g., -COOH) [3]. |
Here are generalized workflows based on the methods in the table.
This method is ideal for synthesizing porous materials like MOFs.
This method is best for enriching small organic molecules and biomolecule precursors.
After enrichment, optimize NMR instrument time.
| Challenge | Troubleshooting Guide |
|---|---|
| Poor Sensitivity | Use the highest magnetic field available [2]. Employ ultrafast Magic-Angle Spinning (MAS) probes (spinning at ~100 kHz) to enhance resolution and signal [2]. |
| Broad/Unresolved Peaks | For quadrupolar 17O nuclei (I=5/2), high magnetic fields help narrow signals [2]. Consider indirect detection via sensitive nuclei like ¹H to overcome inherent low resolution [2]. |
| Lost Communication | If the acquisition software becomes unresponsive, re-establish communication between computer and console. Specific commands vary by system [4]. |
| No Lock Signal | Confirm sample is in a deuterated solvent. Check and set the correct Z0 value for solvent in the lock window [4]. |
The core difference lies in the NMR activity of the oxygen atom, which fundamentally changes its detectability. The table below summarizes the key distinctions:
| Feature | Ethanol-¹⁷O (Labeled) | Unlabeled Ethanol (Natural Abundance) |
|---|---|---|
| ¹⁷O Isotope | Enriched (concentration artificially increased) | Natural abundance (0.037%) [1] [2] |
| NMR Activity | Yes (if present in the molecule) | Effectively "NMR-silent" for oxygen [2] |
| NMR Signal | Direct ¹⁷O NMR signal from the oxygen sites in ethanol [1] | No observable ¹⁷O NMR signal under standard conditions |
| Primary Application | Direct probe of molecular structure and dynamics via the oxygen atom; study of reaction pathways using ¹⁷O tracing [3] [2] | Not used for ¹⁷O NMR spectroscopy; serves as a solvent or a source of unlabeled OH groups |
The general methodology for acquiring a ¹⁷O NMR spectrum, which would be essential for analyzing Ethanol-¹⁷O, is outlined below. This protocol synthesizes parameters from experimental data [1]:
Key Considerations for the Protocol:
When planning experiments with Ethanol-¹⁷O, you should be aware of its specific challenges and utilities:
| Feature | LF-NMR (80 MHz) | GC-FID |
|---|---|---|
| Analysis Time | ~1 minute per sample [1] [2] | ~20 minutes per sample [1] [2] |
| Calibration Needs | Does not require frequent calibration; uses internal standard for single-point quantification [1] [2] | Requires a multi-point calibration curve (every ~4 months) and daily quality control checks [1] [2] |
| Sample Preparation | Simple dilution; mix 150 µL sample with 450 µL internal standard (salicylaldehyde) [2] | More complex; involves diluting 1 mL sample in 15 mL methanol with an internal standard (4-methyl-2-pentanol) [1] [2] |
| Key Advantage | Speed, minimal calibration, and non-destructive analysis [1] [2] | High sensitivity and effective separation of analytes in complex mixtures [1] [3] |
| Key Disadvantage | Lower sensitivity; best for samples with high ethanol content (>80% vol) [1] [2] | Longer analysis time and more involved calibration and maintenance [1] |
| Trueness | Excellent agreement with GC-FID and reference materials [1] | Considered the reference method; high accuracy [1] [4] |
| Precision | High precision demonstrated on various alcoholic matrices [1] | High precision; relative standard deviations typically <5% [4] |
| Specificity | High; can identify ethanol peaks despite common denaturants [1] | High; separates ethanol from other volatiles like methanol [1] [5] |
To ensure reliable results, both methods require specific, validated protocols. Here is a summary of the key procedures as described in the recent literature.
This protocol is adapted from studies using a Spinsolve 80 Multi-X Ultra benchtop NMR spectrometer (80 MHz) [1] [2].
This protocol is based on the CLEN/ILIADe 143:2023 standard method for alcoholic products [1] [2].
The workflows for these two methods are visually summarized below.
The choice between LF-NMR and GC-FID ultimately depends on your laboratory's specific needs and constraints.
Oxygen-17 (17O) Nuclear Magnetic Resonance (NMR) spectroscopy provides unique insights into the structure and environment of oxygen atoms in molecules like ethanol. However, 17O NMR faces inherent challenges that computational chemistry helps to overcome.
The table below summarizes the core characteristics of 17O NMR and how computational methods are applied:
| Aspect | Description & Challenge | Role of Computational Chemistry |
|---|---|---|
| Nucleus Properties | Quadrupolar nucleus (I=5/2); low natural abundance (0.037%) [1] [2]; negative magnetogyric ratio leads to low sensitivity [2]. | Not a direct solution, but calculations help maximize information from complex data. |
| Spectral Features | Severe line broadening from quadrupolar relaxation [1] [3]; single, broad peak for ethanol (~200 Hz FWHM) [4]. | Quantum chemical methods predict NMR parameters (chemical shifts) for spectral interpretation and validation [5]. |
| Data Interpretation | Limited information from broad peaks; chemical shift (δ ~5.9 ppm for neat ethanol) sensitive to environment (e.g., H-bonding) [4]. | Calculates NMR parameters for isolated molecule (gas phase) to isolate intrinsic electronic properties from intermolecular effects [4]. |
Experimental data for ethanol serves as a critical benchmark for validating computational models.
| Parameter | Experimental Value / Observation | Experimental Conditions |
|---|---|---|
| Chemical Shift (δ) | 5.9 ppm | Neat liquid ethanol [4] |
| Line Width (Δν1/2) | ~200 Hz | Neat liquid ethanol [4] |
| Gas-to-Liquid Shift | ~13 ppm upfield shift | Isolated molecule (gas phase) vs. liquid phase [4] |
Computational protocols predict NMR parameters to complement experimental data. The workflow integrates quantum chemical calculations with experimental benchmarking.
Diagram Notes: This workflow shows the iterative process of developing a computational model for ethanol's 17O NMR. Geometry Optimization finds the most stable molecular structure. NMR Parameter Calculation uses quantum methods like Density Functional Theory (DFT) to predict shielding constants [5]. Results are compared to Experimental Data for validation [4]. Finally, Environmental Effects are modeled to bridge the gap between gas-phase calculations and experimental liquid-state data [4].
For researchers and drug development professionals, the synergy between 17O NMR and computational chemistry is powerful:
The table below summarizes the root-mean-square errors (RMSE) for predicting ¹⁷O isotropic chemical shifts, comparing GIPAW DFT with fragment-based models and a machine learning approach, ShiftML2.
| Computational Method | Functional/Model | RMSE for ¹⁷O δiso (ppm) | Key Characteristics |
|---|---|---|---|
| GIPAW DFT (Periodic) [1] | PBE | 7.2 | Considered a standard method; uses GGA functional [2]. |
| Fragment-Based Model [1] | PBE0 (Two-body) | 9.8 | Allows use of hybrid functionals; less accurate for O [1]. |
| Fragment-Based Model [1] | PBE0 (Cluster/Fragment) | 7.6 | Improved accuracy for O by including local many-body effects [1]. |
| Machine Learning (ShiftML2) [2] | Model trained on PBE data | Minimal improvement over PBE | Speed: thousands of times faster than DFT; accuracy limited by training data [3] [2]. |
A recent study directly compared the agreement with experimental ¹³C and ¹H shifts for periodic DFT and ShiftML2. It concluded that while a correction scheme significantly improved the DFT results, it had a minimal impact on the ShiftML2 predictions [2]. This is because the machine learning model was trained on PBE-DFT data, thus inheriting its systematic errors and being unable to self-correct through higher-level quantum chemistry [2].
The accuracy of any computational method depends heavily on robust experimental and computational protocols. Below is a detailed breakdown of common practices for ¹⁷O NMR studies of solids.
Due to the low natural abundance of the ¹⁷O isotope (0.037%), enrichment is almost always necessary [4].
Extracting accurate NMR parameters requires high-resolution techniques.
GIPAW is a well-established method for calculating NMR parameters in periodic solids.
The following diagram illustrates the typical workflow that integrates these protocols to validate a crystal structure.
| Method Category | Specific Technique | Key Principle | Validated Application/Matrix | Core Validation Parameters Addressed |
|---|---|---|---|---|
| Gas Chromatography (GC) | GC-Flame Ionization Detection (FID) [1] | Separation by volatility, detection via flame ionization. | Processed foods & beverages [1] | Selectivity, LOD (~0.006 mg/g), LOQ (~0.02 mg/g), trueness (bias <3%), precision (RSD <5%) [1] |
| Gas Chromatography (GC) | Headspace (HS) GC-FID [2] | Vapor analysis of volatile compounds. | Vitreous humor (post-mortem) [2] | Selectivity, LOD/LOQ, precision, accuracy, linearity (wide range) [2] |
| Gas Chromatography (GC) | Liquid-Liquid Extraction (LLE) GC-FID [3] | Solvent extraction prior to GC analysis. | Home-brewed alcoholic beverages [3] | Linearity (R²=0.996), precision (RSD ≤5%), LOD (0.37% v/v), LOQ (1.12% v/v) [3] |
| Enzymatic Assay | Alcohol Dehydrogenase (ADH) [4] | Enzyme-specific oxidation of ethanol. | Serum and plasma (clinical) [4] | Selectivity for ethanol, measurement uncertainty, but prone to interferences (e.g., LDH/lactic acid) [4] |
Here is a deeper dive into the methodologies for the two most prominent techniques.
GC-FID is a gold standard for accurate and sensitive ethanol quantification in complex matrices, with several sample introduction techniques.
Sample Preparation:
Chromatographic Conditions:
The workflow below illustrates the headspace GC-FID method, which is common for liquid samples:
This method is favored in clinical settings for its speed and automation, though it is less specific than GC.
The enzymatic method workflow is straightforward and easily automated:
When adapting these methods for this compound, consider the following:
Flammable